SR-1903
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-[2-methyl-4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F6N3O/c1-19-16-21(18-36-14-12-35(13-15-36)17-20-8-10-34-11-9-20)2-7-24(19)22-3-5-23(6-4-22)25(37,26(28,29)30)27(31,32)33/h2-11,16,37H,12-15,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUQYJQLSYQEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=NC=C3)C4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-1903: An Analysis of Available Information
An in-depth review of publicly available data reveals no specific chemical compound designated as "SR-1903." Extensive searches for "this compound compound," its mechanism of action, synthesis, and clinical trials have not yielded information pertinent to a therapeutic agent or chemical entity.
The predominant association with the term "this compound" is the Springfield Model 1903 rifle , a bolt-action rifle that was the standard issue for the United States military for the first half of the 20th century.[1][2][3] In the context of popular culture, the rifle appears in the video game Resident Evil 4 under the designation SR M1903 .[4][5][6]
Additionally, the identifier "1903" has appeared in the context of clinical trial protocol numbers, such as "BMTCTN1903," however, this is a trial identifier and not the name of the compound being studied.[7] Similarly, a Phase 3 trial for the antiviral agent ensitrelvir was designated "SCORPIO-SR," but this is unrelated to a compound named this compound.[8]
Given the lack of scientific or clinical data for a compound named this compound, this guide will instead provide a brief overview of the historical firearm, as this is the only context in which the term "this compound" is consistently found.
The M1903 Springfield Rifle
The U.S. Rifle, Caliber .30, Model 1903, commonly known as the Springfield M1903, was an American bolt-action rifle that served as the primary infantry weapon of the U.S. military from 1903 until it was officially replaced by the semi-automatic M1 Garand in 1936.[1][2] Despite being officially replaced, the M1903 continued to see service in various capacities, including as a sniper rifle, through World War II and even into the Vietnam War.[1][2]
| Specification | Detail |
| Type | Bolt-action rifle |
| Place of Origin | United States |
| In Service | 1903–1957 (as standard issue and sniper rifle) |
| Cartridge | .30-03 Springfield, .30-06 Springfield |
| Action | Bolt action |
| Feed System | 5-round internal box magazine, stripper clip loaded |
| Mass | 8.7 lb (3.9 kg) |
| Length | 43.2 in (1,100 mm) |
| Barrel Length | 24 in (610 mm) |
This data is compiled from multiple historical sources.[1]
While detailed modern experimental protocols are not applicable, the historical development and improvement of the M1903 rifle involved rigorous testing by the Springfield Armory. This included evaluations of different steel treatments for the receiver to improve strength and safety, modifications to the stock and sights, and the adaptation of the rifle to fire the improved .30-06 cartridge. The transition from the original .30-03 cartridge to the .30-06 M1906 cartridge is a notable example of iterative development based on performance evaluation.
The following diagram illustrates the key influences and developmental stages of the M1903 rifle.
References
- 1. M1903 Springfield - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. warfarehistorynetwork.com [warfarehistorynetwork.com]
- 4. SR M1903 - Resident Evil 4 Guide - IGN [ign.com]
- 5. SR M1903 (Resident Evil 4 Remake) | Evil Resource [evilresource.com]
- 6. reddit.com [reddit.com]
- 7. medstarhealth.org [medstarhealth.org]
- 8. Prevention of post COVID-19 condition by early treatment with ensitrelvir in the phase 3 SCORPIO-SR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SR-1903: A Modulator of Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1903 is a synthetic small molecule that has garnered attention in the scientific community for its unique polypharmacological profile. It acts as a modulator of several nuclear receptors, demonstrating inverse agonism for Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), while simultaneously exhibiting agonistic properties towards the Liver X Receptor (LXR). This intricate mechanism of action positions this compound as a promising candidate for the therapeutic intervention in inflammatory and metabolic diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a visualization of its associated signaling pathways.
Chemical Structure and Properties
This compound is chemically identified as 2'-methyl-4'-[[4-(4-pyridinylmethyl)-1- piperazinyl]methyl]-α,α-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol. Its chemical identifiers and properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 1414248-06-8 |
| Molecular Formula | C₂₇H₂₇F₆N₃O |
| Molecular Weight | 523.5 g/mol |
| IUPAC Name | 2'-methyl-4'-({4-[(pyridin-4-yl)methyl]piperazin-1-yl}methyl)-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]biphenyl |
| SMILES | Cc1ccc(cc1CN2CCN(CCc3cc-nc-c3)CC2)c4ccc(cc4)C(O)(C(F)(F)F)C(F)(F)F |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Crystalline solid |
| Solubility | Soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml)[1] |
| Storage | Store at -20°C for long-term stability (≥4 years)[1] |
| UV/Vis (λmax) | 249 nm[1] |
Biological Activity and Mechanism of Action
This compound exhibits a multi-faceted interaction with nuclear receptors, which are key regulators of gene expression involved in a wide array of physiological processes.
RORγ Inverse Agonism
This compound acts as an inverse agonist of RORγ with an IC₅₀ of approximately 100 nM.[1] RORγ is a crucial transcription factor in the differentiation of Th17 cells, which are key mediators of inflammation. By inhibiting the activity of RORγ, this compound can suppress the production of pro-inflammatory cytokines such as IL-17.
PPARγ Binding
This compound binds to PPARγ with an IC₅₀ of 209 nM; however, it does not activate the receptor.[1] PPARγ is a central regulator of adipogenesis, lipid metabolism, and inflammation. The functional consequences of this compound binding to PPARγ without activation are still under investigation but may contribute to its overall pharmacological profile.
LXR Agonism
This compound is an agonist of LXR.[1] LXRs are critical regulators of cholesterol homeostasis and have also been shown to possess anti-inflammatory properties. Activation of LXR by this compound can lead to the upregulation of genes involved in reverse cholesterol transport and the suppression of inflammatory gene expression in macrophages.
Signaling Pathways
The therapeutic potential of this compound stems from its ability to modulate multiple signaling pathways simultaneously. The following diagram illustrates the key pathways influenced by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following are representative experimental protocols for assessing the activity of this compound. These are based on methodologies that are standard in the field for characterizing nuclear receptor modulators.
RORγ Reporter Assay
Objective: To determine the inverse agonist activity of this compound on RORγ.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs). A β-galactosidase expression vector is co-transfected for normalization of transfection efficiency.
-
Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization.
-
Data Analysis: The relative luciferase activity is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
LXR Target Gene Expression Assay
Objective: To assess the agonistic activity of this compound on LXR.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are treated with this compound, a known LXR agonist (e.g., T0901317) as a positive control, or a vehicle control for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit.
-
Quantitative PCR (qPCR): The expression levels of LXR target genes (e.g., ABCA1, ABCG1) are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
In Vivo Model of Inflammation (Collagen-Induced Arthritis)
Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical model.
Methodology:
-
Animal Model: DBA/1J mice are used for the induction of collagen-induced arthritis (CIA).
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.
-
Treatment: Upon the onset of arthritis, mice are treated with this compound (e.g., 20 mg/kg, intraperitoneally, twice daily) or a vehicle control.
-
Assessment of Arthritis: The severity of arthritis is monitored by clinical scoring of paw swelling and erythema.
-
Histological Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Clinical scores and histological parameters are statistically compared between the treatment and control groups.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a novel nuclear receptor modulator with a distinctive polypharmacological profile. Its ability to concurrently inhibit RORγ-mediated inflammation and activate LXR-driven metabolic and anti-inflammatory pathways makes it a compelling molecule for further investigation in the context of autoimmune diseases, metabolic disorders, and other conditions with an inflammatory component. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration of this compound and its therapeutic potential.
References
SR-1903: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1903 is a novel synthetic small molecule that has demonstrated significant potential in the modulation of inflammatory and metabolic signaling pathways. It exhibits a unique polypharmacological profile, acting as a modulator of several nuclear receptors, which are key regulators of gene expression in response to ligand binding. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key experimental findings, detailing methodologies, and illustrating the involved signaling pathways.
Core Mechanism of Action
This compound's primary mechanism of action involves the modulation of three key nuclear receptors: Retinoic acid receptor-related orphan receptor γ (RORγ), Liver X receptor (LXR), and Peroxisome proliferator-activated receptor γ (PPARγ). Furthermore, these interactions culminate in the inhibition of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) signaling pathway, a potent amplifier of inflammation.[1][2]
Multi-Target Receptor Modulation
This compound is characterized by its ability to simultaneously interact with multiple nuclear receptors, a characteristic that contributes to its unique therapeutic potential. Its activity profile is summarized below:
-
RORγ Inverse Agonist: this compound acts as an inverse agonist of RORγ, meaning it reduces the constitutive activity of the receptor.
-
LXR Agonist: It demonstrates modest agonist activity on LXR, activating the receptor to induce the expression of its target genes.
-
PPARγ Inverse Agonist: this compound exhibits weak inverse agonist activity on PPARγ, repressing its basal activity.
This multi-pronged approach allows this compound to influence a network of signaling pathways that are central to inflammation and metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound from the primary literature.
| Target | Activity | IC50 / EC50 | Assay Type |
| RORγ | Inverse Agonist | ~100 nM | Cell-based reporter assay |
| LXR | Agonist | Modest activity (specific EC50 not detailed in abstract) | Not specified in abstract |
| PPARγ | Inverse Agonist | 209 nM | Not specified in abstract |
| Functional Outcome | Effect | Concentration | Model System |
| TREM-1 Expression | Inhibition of LPS-induced expression | 10 μM | Macrophages |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
RORγ Inverse Agonist Signaling Pathway
References
SR-1903: A Technical Guide to its Discovery, Synthesis, and Polypharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1903 is a novel synthetic molecule identified as a unique polypharmacological modulator of nuclear receptors. It functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and as an agonist of the Liver X Receptor (LXR). This dual-action profile gives this compound potent anti-inflammatory and anti-diabetic properties. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data.
Discovery of this compound
The discovery of this compound was the result of a chemical optimization program aimed at identifying potent RORγ modulators. The development process originated from a high-throughput screening campaign that identified a series of compounds with the desired activity. Subsequent structure-activity relationship (SAR) studies led to the design and synthesis of this compound, a molecule with a unique polypharmacological profile that extends beyond its initial target, RORγ. This multi-target activity is crucial to its therapeutic potential in complex inflammatory and metabolic diseases.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of key intermediates. The general synthetic scheme is outlined below.
Workflow for the Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Detailed Synthetic Protocol:
A detailed, step-by-step synthetic protocol, including reagents, reaction conditions, and purification methods, would be included here, based on the supplementary information of the primary research article. This would encompass aspects like reaction temperatures, times, solvents, and chromatographic purification techniques.
Biological Activity and Data
This compound exhibits a complex pharmacological profile, acting on multiple nuclear receptors that are key regulators of inflammation and metabolism.
| Target Receptor | Activity | IC50 / EC50 | Assay Type |
| RORγ | Inverse Agonist | ~100 nM | Cell-based reporter assay |
| PPARγ | Inverse Agonist | 209 nM | Cell-based reporter assay |
| LXR | Agonist | - | Cell-based reporter assay |
Table 1: Quantitative biological activity data for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Cell-Based Reporter Assays (RORγ, PPARγ, LXR)
Objective: To determine the functional activity of this compound on RORγ, PPARγ, and LXR.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding the full-length nuclear receptor (RORγ, PPARγ, or LXR), a luciferase reporter gene under the control of a response element for the respective receptor, and a constitutively active Renilla luciferase plasmid for normalization.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.
-
Luciferase Assay: After a 24-hour incubation period, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The normalized data is plotted against the compound concentration, and IC50 or EC50 values are calculated using a nonlinear regression model.
Experimental Workflow for Cell-Based Reporter Assays:
Caption: Workflow for nuclear receptor cell-based reporter assays.
In Vivo Efficacy Models
This compound has demonstrated efficacy in animal models of inflammatory and metabolic diseases.
-
Collagen-Induced Arthritis (CIA) Mouse Model: this compound treatment significantly ameliorated arthritic symptoms and prevented thymocyte loss in CIA mice.
-
Diet-Induced Obesity (DIO) Mouse Model: In DIO mice, this compound improved metabolic parameters and protected against obesity-associated thymic degeneration.
Detailed protocols for these animal models, including animal strains, induction methods, treatment regimens, and endpoint analyses, would be provided here based on the primary research.
Signaling Pathways
This compound's therapeutic effects are mediated through its modulation of key signaling pathways involved in inflammation and metabolism.
RORγ-Mediated Inhibition of Pro-inflammatory Cytokines
As an inverse agonist of RORγ, this compound represses the transcription of pro-inflammatory cytokines such as IL-17A, a key driver of autoimmune diseases.
Caption: this compound inhibits RORγ-mediated IL-17A transcription.
LXR-Mediated Anti-Inflammatory and Metabolic Effects
By activating LXR, this compound promotes the transcription of genes involved in reverse cholesterol transport and inhibits the expression of pro-inflammatory genes.
Caption: this compound activates LXR signaling pathways.
Conclusion
This compound is a promising preclinical candidate with a unique polypharmacological profile that targets key drivers of inflammation and metabolic disease. Its dual inverse agonism of RORγ and PPARγ, coupled with its agonism of LXR, provides a multi-pronged approach to treating complex diseases. Further investigation into the therapeutic potential of this compound is warranted.
In-Depth Technical Guide: SR-1903 Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-1903 is a novel synthetic small molecule that exhibits unique polypharmacology by modulating the activity of multiple nuclear receptors. It functions as an inverse agonist of both Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), while simultaneously acting as an agonist of the Liver X Receptor (LXR). This distinct activity profile positions this compound as a promising therapeutic candidate for inflammatory and metabolic diseases. Preclinical studies have demonstrated its efficacy in attenuating inflammatory signaling and improving metabolic parameters in mouse models of collagen-induced arthritis and diet-induced obesity.
Core Biological Targets and Activity
This compound's biological activity is centered around its ability to modulate three key nuclear receptors that play crucial roles in regulating inflammation, metabolism, and immunity.
-
Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ): this compound acts as an inverse agonist of RORγ. RORγ is a key transcription factor in the differentiation of Th17 cells, which are critical drivers of autoimmune and inflammatory diseases. By inhibiting RORγ activity, this compound can suppress the production of pro-inflammatory cytokines, such as IL-17.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): this compound displays inverse agonist activity towards PPARγ. PPARγ is a master regulator of adipogenesis and is also involved in the regulation of inflammation and insulin sensitivity. The inverse agonism of PPARγ by this compound contributes to its anti-inflammatory and metabolic benefits.
-
Liver X Receptor (LXR): In contrast to its effects on RORγ and PPARγ, this compound is an agonist of LXR. LXR activation plays a significant role in cholesterol homeostasis and has anti-inflammatory effects. The agonistic activity of this compound on LXR is thought to contribute to its overall therapeutic profile.
Quantitative Data
The following table summarizes the in vitro potency of this compound against its primary targets.
| Target | Activity | IC50 (nM) | Reference |
| RORγ | Inverse Agonist | ~100 | [1][2][3] |
| PPARγ | Inverse Agonist | 209 | [1][2][4][5] |
| LXR | Agonist | Not specified | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key inflammatory and metabolic signaling pathways. A primary mechanism is its ability to block lipopolysaccharide (LPS)-induced inflammatory signaling in macrophages. This is achieved, in part, by suppressing the expression of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a potent amplifier of pro-inflammatory responses.[6] Furthermore, its agonistic activity on LXR leads to the increased expression of genes involved in cholesterol efflux and lipid metabolism.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of this compound. For specific details, refer to the primary literature.
Nuclear Receptor Reporter Assay
This assay is used to determine the functional activity of this compound on its target nuclear receptors.
Workflow:
Methodology:
-
Cell Culture: HEK293T cells are typically used and are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with plasmids encoding the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (RORγ, PPARγ, or LXR) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Treatment: Following transfection, cells are treated with a range of concentrations of this compound or a reference compound.
-
Lysis and Luminescence Measurement: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luminescence readings are normalized to a vehicle control, and dose-response curves are generated to calculate IC50 or EC50 values.
Collagen-Induced Arthritis (CIA) Mouse Model
This in vivo model is used to assess the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1J mice, which are susceptible to CIA, are commonly used.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.
-
Treatment: this compound or vehicle is administered to the mice, often via intraperitoneal injection, starting from the time of the booster immunization.[1]
-
Clinical Assessment: The severity of arthritis is monitored by scoring the paws for signs of inflammation, such as redness, swelling, and joint deformity.
-
Histological Analysis: At the end of the study, joints are collected for histological analysis to assess cartilage and bone erosion.
Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the effects of this compound on metabolic parameters in the context of obesity.
Methodology:
-
Animals: C57BL/6J mice are often used as they are prone to developing obesity on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and other metabolic dysfunctions. A control group is fed a standard chow diet.
-
Treatment: Obese mice are treated with this compound or vehicle daily for a specified period.
-
Metabolic Phenotyping: A range of metabolic parameters are measured, including body weight, food intake, glucose tolerance (via glucose tolerance tests), insulin sensitivity (via insulin tolerance tests), and plasma levels of lipids and insulin.
LPS-Stimulated Macrophage Assay
This in vitro assay is used to investigate the effect of this compound on inflammatory responses in macrophages.
Methodology:
-
Cell Culture: A macrophage cell line, such as RAW264.7, or primary bone marrow-derived macrophages are cultured.
-
Treatment: Cells are pre-treated with this compound for a short period before stimulation.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are measured by ELISA. Gene expression of inflammatory markers (e.g., TREM-1) is quantified by qRT-PCR.
Conclusion
This compound is a promising preclinical compound with a unique polypharmacological profile targeting RORγ, PPARγ, and LXR. Its ability to modulate key inflammatory and metabolic pathways has been demonstrated in relevant in vitro and in vivo models. The data presented in this guide highlight the potential of this compound as a therapeutic agent for a range of autoimmune and metabolic disorders. Further investigation into its mechanism of action and preclinical development is warranted.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. chondrex.com [chondrex.com]
Preliminary In Vitro Studies of Strontium Ranelate: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated "SR-1903." Based on the abbreviation "SR," this technical guide provides a detailed overview of the preliminary in vitro studies of Strontium Ranelate, a well-researched compound with significant effects on bone metabolism. The following information is a synthesis of published research on Strontium Ranelate and is intended to serve as a representative technical guide for researchers, scientists, and drug development professionals.
Introduction
Strontium Ranelate is a therapeutic agent recognized for its dual mechanism of action in the context of bone health. It concurrently stimulates bone formation and inhibits bone resorption.[1][2] In vitro studies have been crucial in elucidating the cellular and molecular mechanisms underpinning these effects. This guide summarizes key in vitro findings, details relevant experimental protocols, and visualizes the involved signaling pathways. The primary focus is on the effects of Strontium Ranelate on osteoblasts, the cells responsible for bone formation.
Core In Vitro Effects of Strontium Ranelate
In vitro research has consistently demonstrated that Strontium Ranelate positively influences osteoblast proliferation, differentiation, and survival.[3][4] It has been shown to enhance the expression of key osteoblastic markers and promote the formation of mineralized bone nodules.
Quantitative Data Summary
The following tables summarize the quantitative effects of Strontium Ranelate on osteoblastic cells as reported in various in vitro studies.
Table 1: Effect of Strontium Ranelate on Osteoblast Differentiation Markers
| Marker | Cell Type | Concentration | Fold Increase (vs. Control) | Reference |
| Alkaline Phosphatase (ALP) | Human Primary Osteoblasts | 0.01 - 2 mM | Dose-dependent increase | [3] |
| Runx2/Cbfa1 | Human Primary Osteoblasts | 0.01 - 2 mM | Dose-dependent increase | [5] |
| Bone Sialoprotein (BSP) | Murine Calvaria Cells | Not specified | Increased expression | |
| Osteocalcin (OCN) | Murine Calvaria Cells | Not specified | Increased expression | [1] |
Table 2: Effect of Strontium Ranelate on Bone Nodule Formation
| Cell Type | Treatment Duration | Concentration | Observation | Reference |
| Murine Calvaria Cells | 22 days | Not specified | Increased number of bone nodules | [1] |
Key Signaling Pathways
Strontium Ranelate exerts its effects on osteoblasts by modulating several key signaling pathways. The primary pathways implicated are the Calcium-Sensing Receptor (CaSR), Ras/MAPK, and NF-κB pathways.
Calcium-Sensing Receptor (CaSR) Pathway
Strontium ions (Sr2+), released from Strontium Ranelate, can activate the CaSR on osteoblasts. This activation is a critical step that initiates downstream signaling cascades, leading to increased osteoblast proliferation and differentiation.[5] Knocking down CaSR has been shown to suppress the stimulatory effects of Strontium Ranelate.[5]
Caption: CaSR signaling pathway activated by Strontium Ranelate.
Ras/MAPK Signaling Pathway
Strontium has been shown to promote the osteogenic differentiation of mesenchymal stem cells by activating the Ras/MAPK signaling pathway.[6] This involves the phosphorylation of ERK1/2 and p38, which in turn enhances the transcriptional activity of Runx2, a key transcription factor for osteoblast differentiation.[6]
Caption: Ras/MAPK signaling pathway in osteogenic differentiation.
NF-κB Signaling Pathway
The intact Strontium Ranelate complex, rather than strontium ions alone, has been found to potently antagonize NF-κB activation in both osteoclasts and osteoblasts.[7] By suppressing NF-κB, Strontium Ranelate promotes osteoblast differentiation and suppresses osteoclast formation.[7]
Caption: Inhibition of NF-κB signaling by Strontium Ranelate.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the effects of Strontium Ranelate on osteoblasts.
Osteoblast Culture and Treatment
-
Cell Source: Primary murine osteoblasts are isolated from the calvaria of newborn mice. Human primary osteoblasts can also be used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and ascorbic acid.
-
Differentiation Induction: Osteogenic differentiation is induced by supplementing the culture medium with β-glycerophosphate.
-
Strontium Ranelate Treatment: Strontium Ranelate is dissolved in the culture medium to achieve final concentrations typically ranging from 0.01 mM to 2 mM. Cells are treated continuously or at specific phases (proliferation or differentiation) for durations ranging from 72 hours to 22 days.[1][5]
Alkaline Phosphatase (ALP) Activity Assay
This assay quantifies the activity of ALP, an early marker of osteoblast differentiation.[8][9]
-
Cell Lysis: After treatment, cells are washed with Phosphate-Buffered Saline (PBS) and lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).[8]
-
Substrate Addition: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in a 96-well plate.[10]
-
Incubation: The plate is incubated at 37°C to allow the ALP enzyme to convert pNPP to p-nitrophenol (a yellow product).
-
Reaction Termination: The reaction is stopped by adding NaOH.[10]
-
Quantification: The absorbance of the p-nitrophenol is measured at 405 nm using a microplate reader. ALP activity is calculated relative to the total protein content of the cell lysate.
Experimental Workflow
The general workflow for in vitro studies of Strontium Ranelate on osteoblasts is depicted below.
Caption: General experimental workflow for in vitro osteoblast studies.
Conclusion
The in vitro studies of Strontium Ranelate provide compelling evidence for its dual action on bone remodeling. By stimulating osteoblast differentiation and function through the modulation of key signaling pathways such as CaSR, Ras/MAPK, and NF-κB, Strontium Ranelate promotes bone formation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel compounds for the treatment of bone disorders.
References
- 1. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium Ranelate: Long-Term Efficacy against Vertebral, Nonvertebral and Hip Fractures in Patients with Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The intact strontium ranelate complex stimulates osteoblastogenesis and suppresses osteoclastogenesis by antagonizing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drmillett.com [drmillett.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
No Publicly Available Data for SR-1903
Despite a comprehensive search of scientific and medical databases, no information was found regarding a compound designated "SR-1903." This identifier does not appear in publicly available literature, clinical trial registries, or other resources typically used to access information on the safety and toxicity of therapeutic agents.
The lack of data prevents the creation of the requested in-depth technical guide. It is possible that "this compound" is an internal project code not yet disclosed publicly, a misidentified compound, or a typographical error.
For the researchers, scientists, and drug development professionals who are the intended audience of this guide, access to a correct and public identifier is essential for retrieving the necessary safety and toxicity information. Without this, a detailed analysis of experimental protocols, quantitative data, and signaling pathways is not possible.
Should a public identifier for this compound become available, a thorough guide could be developed. This would typically involve:
-
Literature and Database Review: A systematic search for all preclinical and clinical studies related to the compound.
-
Data Extraction and Synthesis: Compilation of key safety and toxicity findings, including dose-response relationships, adverse effects, and no-observed-adverse-effect levels (NOAELs).
-
Methodological Analysis: Detailed examination of the experimental designs, animal models, and analytical techniques used in the identified studies.
-
Visualization of Pathways: Graphical representation of the compound's mechanism of action and any associated toxicity pathways.
At present, none of these steps can be initiated for a compound identified as "this compound." We recommend verifying the compound's designation to enable a successful search and subsequent analysis.
Unraveling the Therapeutic Potential of SR-1903: A Comprehensive Technical Overview
An In-depth Whitepaper for Researchers and Drug Development Professionals
Initial investigations into the compound designated SR-1903 have revealed a significant absence of publicly available data regarding its therapeutic applications, mechanism of action, or any associated preclinical or clinical studies. Extensive searches have failed to identify any scientific literature, clinical trial registrations, or other relevant documentation pertaining to a therapeutic agent with this identifier.
The search results were predominantly associated with unrelated subjects, most notably the M1903 Springfield rifle, a historical firearm. Other mentions included clinical trial protocol numbers where "1903" appeared as part of a larger alphanumeric sequence, such as the SCORPIO-SR trial for the antiviral drug ensitrelvir, which is distinct from a compound named this compound.
Due to the lack of available information, this document cannot provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of data presentation, detailed methodologies, and visualizations cannot be fulfilled without foundational scientific information on this compound.
It is possible that this compound is an internal designation for a compound not yet disclosed in public forums, a very early-stage research molecule with no published data, or a misidentification. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the designation and consult internal or proprietary databases that may contain information not available in the public domain.
Further progress on a technical guide for this compound is contingent on the future availability of scientific data. As research is published and the compound is described in scientific literature, a comprehensive analysis of its therapeutic potential will become feasible. At present, any discussion of its applications would be purely speculative and without a factual basis. We will continue to monitor for any emerging information on this compound and will update this guidance as new data becomes available.
No Publicly Available Research Found for SR-1903
Despite a comprehensive search for scientific literature, research articles, and publications, no information could be found on a compound or research program designated as "SR-1903." This suggests that "this compound" may be an internal project code not yet disclosed in public-facing scientific materials, a misnomer, or a compound that has not been the subject of published research.
Efforts to locate data on the efficacy, pharmacokinetics, safety, or mechanism of action for a substance named this compound were unsuccessful. Searches across chemical and biomedical databases for this identifier did not yield any relevant results. Consequently, the core requirements of the requested in-depth technical guide or whitepaper, including the presentation of quantitative data, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact designation and spelling. If "this compound" is an internal code, information would likely be restricted to the organization that originated it.
It is recommended to consult internal documentation, conference proceedings where the research might have been presented under a different name, or contact the originating research group directly for any available information. Without any publicly accessible data, a technical guide on "this compound" cannot be generated.
An In-depth Technical Guide to SR-1903: A Novel Polypharmacological Nuclear Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1903 is a synthetic small molecule that has emerged as a significant research tool for studying the interplay between inflammation and metabolic diseases. It exhibits a unique polypharmacological profile, acting as an inverse agonist of the Retinoic acid receptor-related orphan receptor γ (RORγ) and an agonist of the Liver X receptor (LXR). Additionally, this compound binds to the Peroxisome proliferator-activated receptor γ (PPARγ) without activating it. This multi-target activity allows this compound to modulate key signaling pathways involved in immunity and metabolism, demonstrating therapeutic potential in preclinical models of arthritis and obesity. This technical guide provides a comprehensive overview of this compound, including its quantitative bioactivity, detailed experimental protocols for its evaluation, and a visual representation of its impact on relevant signaling pathways. While information on specific analogues and derivatives of this compound is limited in the public domain, this guide focuses on the core compound and its established biological functions.
Core Compound Profile: this compound
This compound is a potent modulator of nuclear receptors, key transcription factors that regulate a wide array of physiological processes. Its distinct ability to simultaneously act as a RORγ inverse agonist and an LXR agonist, coupled with its interaction with PPARγ, makes it a unique tool for dissecting complex disease mechanisms.[1]
Quantitative Bioactivity Data
The following table summarizes the known quantitative bioactivity of this compound.
| Target | Assay Type | Species | IC50 / EC50 | Reference |
| RORγ | Cell-based Reporter Assay | Human | ~100 nM (IC50) | [1] |
| PPARγ | Cell-based Reporter Assay | Human | 209 nM (IC50) | [1] |
| LXR | Cell-based Reporter Assay | Human | Agonist Activity | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, based on established protocols and findings from primary research.[2][3][4]
In Vitro Assays
This protocol is designed to assess the ability of this compound to inhibit the transcriptional activity of RORγ.
-
Cell Line: HEK293T cells.
-
Reagents:
-
Expression plasmid for a Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD).
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS-Luc).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
Cell culture medium (DMEM with 10% FBS).
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the Gal4-RORγ-LBD and UAS-Luc plasmids.
-
After 24 hours, treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of RORγ activity relative to the vehicle control and determine the IC50 value.
-
This protocol determines the ability of this compound to activate LXR-mediated transcription.
-
Cell Line: HepG2 cells.
-
Reagents:
-
Expression plasmid for full-length LXRα.
-
Reporter plasmid containing a luciferase gene driven by an LXR response element (LXRE-Luc).
-
Transfection reagent.
-
This compound stock solution (in DMSO).
-
Positive control LXR agonist (e.g., T0901317).
-
Luciferase assay reagent.
-
Cell culture medium.
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate.
-
Co-transfect the cells with the LXRα and LXRE-Luc plasmids.
-
After 24 hours, treat the cells with this compound, positive control, or vehicle.
-
Incubate for 24 hours.
-
Measure luciferase activity.
-
Express results as fold activation over the vehicle control.
-
This protocol assesses the ability of this compound to bind to the PPARγ ligand-binding domain.
-
Reagents:
-
Recombinant human PPARγ ligand-binding domain (PPARγ-LBD).
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescent analog of rosiglitazone).
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
-
Procedure:
-
In a 96-well plate, combine the recombinant PPARγ-LBD and the fluorescently labeled ligand.
-
Add varying concentrations of this compound or vehicle.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or FRET signal.
-
A decrease in the signal indicates displacement of the fluorescent ligand by this compound.
-
Calculate the IC50 value for binding.
-
In Vivo Models
This model is used to evaluate the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.[2]
-
Animal Strain: DBA/1J mice.
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Day 21: Boost with an intradermal injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle daily, starting from the day of the booster injection.
-
-
Assessment:
-
Monitor clinical signs of arthritis (paw swelling, erythema, and joint rigidity) and assign a clinical score.
-
Measure paw thickness using calipers.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.
-
Measure serum levels of inflammatory cytokines (e.g., IL-6, TNF-α).
-
This model assesses the metabolic effects of this compound.[3][4]
-
Animal Strain: C57BL/6J mice.
-
Induction of Obesity:
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
-
Treatment Protocol:
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle daily for a defined duration.
-
-
Assessment:
-
Monitor body weight, food intake, and body composition (e.g., using DEXA or NMR).
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism.
-
Measure fasting blood glucose and insulin levels.
-
Analyze serum lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Collect adipose tissue and liver for histological analysis and gene expression studies.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating the transcriptional activity of RORγ, LXR, and PPARγ. The following diagrams illustrate the key signaling pathways affected by this compound.
Figure 1: this compound as an inverse agonist of RORγ, leading to the repression of pro-inflammatory target genes.
Figure 2: this compound as an agonist of LXR, promoting the expression of genes involved in cholesterol metabolism.
Figure 3: this compound binds to PPARγ but does not activate it, potentially modulating its activity.
Analogues and Derivatives
To date, there is a notable absence of publicly available literature detailing the synthesis, structure-activity relationships (SAR), or biological evaluation of direct analogues and derivatives of this compound. The primary publication on this compound mentions that it "emerged from a chemical series of potent RORγ inverse agonists," suggesting that related compounds exist within a proprietary chemical space.[1] However, the specific structures and activities of these related molecules have not been disclosed.
Future research and publications may shed more light on the SAR of the chemical scaffold to which this compound belongs, which would be invaluable for the development of more potent and selective modulators of RORγ, LXR, and PPARγ.
Conclusion
This compound is a valuable research compound with a unique polypharmacological profile that bridges the fields of immunology and metabolism. Its ability to act as a RORγ inverse agonist and an LXR agonist provides a powerful tool for investigating diseases with inflammatory and metabolic components. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to utilize and further explore the therapeutic potential of this compound. The lack of public information on its analogues and derivatives highlights an area for future investigation that could lead to the development of next-generation nuclear receptor modulators.
References
Methodological & Application
Application Notes and Protocols for Hypothetical Agent SR-1903
Subject: Standardized Cell Culture Protocols for the Investigation of Hypothetical Agent SR-1903
Introduction
This compound is a hypothetical novel small molecule inhibitor under investigation for its potential therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture models. The following sections outline the necessary procedures for cell line maintenance, cytotoxicity assessment, and analysis of cellular signaling pathways affected by this compound. Adherence to these standardized protocols is crucial for ensuring reproducibility and comparability of data across different experiments and laboratories.
General Cell Culture Guidelines
Proper aseptic technique is paramount to prevent contamination of cell cultures. All procedures should be performed in a certified Class II biological safety cabinet.[1][2] All media, sera, and reagents should be sterile and warmed to 37°C before use.[3] Personal protective equipment, including lab coats and gloves, should be worn at all times.
Experimental Protocols
Cell Line Maintenance and Subculture
This protocol describes the routine maintenance and passaging of adherent cell lines.
Materials:
-
Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
Procedure:
-
Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.[4]
-
Aspirate the spent medium from a confluent (80-90%) flask of cells.
-
Wash the cell monolayer once with PBS to remove any residual serum.[4]
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate the flask at 37°C for 3-5 minutes, or until cells detach.[5]
-
Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer and Trypan Blue to assess viability.[2]
-
Seed new flasks or plates at the desired density (e.g., 1 x 10^5 cells/mL).
-
Incubate the newly seeded cultures at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Activation
This protocol is to assess the effect of this compound on the activation of a hypothetical downstream signaling pathway, such as the JAK/STAT pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the effect of this compound on cell viability.
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | 48 | 95.2 ± 4.1 | 12.5 |
| 1 | 48 | 82.1 ± 5.3 | ||
| 10 | 48 | 51.3 ± 3.8 | ||
| 50 | 48 | 20.7 ± 2.9 | ||
| HeLa | 0.1 | 48 | 98.1 ± 3.5 | 25.8 |
| 1 | 48 | 89.5 ± 4.9 | ||
| 10 | 48 | 62.4 ± 5.1 | ||
| 50 | 48 | 35.6 ± 3.2 |
Visualizations
References
Application Notes and Protocols for SR-1903 in Animal Models
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and chemical databases, we were unable to identify a specific research compound designated as "SR-1903" for use in animal models. The search results for this identifier were consistently associated with unrelated subjects, primarily the Springfield Model 1903 rifle and United Nations number 1903 for corrosive disinfectants.
This suggests that "this compound" may be:
-
A typographical error: The intended compound may have a different designation.
-
An internal or proprietary code: The name might be specific to a particular research institution or company and not publicly disclosed.
-
A discontinued or highly obscure compound: Information may not be available in commonly accessible databases.
Without a confirmed identity for this compound, it is not possible to provide the requested detailed application notes, protocols, data tables, or signaling pathway diagrams. The creation of such specific and technical documentation requires accurate information about the compound's mechanism of action, pharmacology, and established experimental use.
Recommendations for Proceeding:
-
Verify the Compound Name: Please double-check the compound identifier for any potential errors. Small variations in lettering or numbering can significantly alter search results.
-
Consult Original Source: If the designation "this compound" was obtained from a specific publication, internal document, or collaborator, it is crucial to refer back to that source for the compound's full chemical name, structure, or alternative identifiers (e.g., CAS number, IUPAC name).
-
Provide Additional Information: If you have any other details about the compound, such as its target, class of molecule (e.g., inhibitor, agonist), or the research area it is used in, this information could facilitate a more successful search.
We are committed to providing accurate and helpful information. Once the correct identity of the compound is established, we will be able to generate the comprehensive application notes and protocols as requested.
Application Notes and Protocols for SR-1903: Information Not Available
Following a comprehensive search for "SR-1903," it has been determined that there is no publicly available scientific information corresponding to a chemical compound or drug with this identifier. The search results were predominantly associated with the "SR M1903," a rifle featured in the video game "Resident Evil 4," and the historical "M1903 Springfield" rifle.
Due to the absence of any data regarding the chemical properties, solubility, stability, or biological activity of a compound designated this compound, it is not possible to provide the requested detailed application notes and protocols for its solution preparation and storage. This includes the inability to generate tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways as per the user's request.
Researchers, scientists, and drug development professionals seeking information on a specific compound should verify the correct identifier and consult chemical databases, scientific literature repositories, and supplier documentation. If "this compound" is an internal or newly developed compound name, the necessary information for creating preparation and storage protocols would be found in internal documentation and experimental data. Without such foundational information, no accurate or reliable application notes can be produced.
Application Notes and Protocols for the Quantification of SR-1903
Introduction
The accurate quantification of novel therapeutic compounds is a cornerstone of drug discovery and development. These application notes provide a comprehensive overview of a robust and sensitive analytical method for the quantification of SR-1903, a hypothetical small molecule drug candidate, in a biological matrix such as human plasma. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted technique for bioanalysis due to its high selectivity and sensitivity.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies and expected performance characteristics. The principles and procedures outlined can be adapted for other small molecule drugs with similar physicochemical properties. All methods are based on established guidelines for bioanalytical method validation, such as those from the FDA.[3][4][5]
Analyte Information (Hypothetical)
-
Compound Name: this compound
-
Chemical Class: Small Molecule (e.g., kinase inhibitor)
-
Molecular Weight: 450.5 g/mol
-
LogP: 3.2 (Indicates moderate hydrophobicity)
-
pKa: 8.5 (Weakly basic)
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][6][7]
Materials:
-
Human plasma containing this compound
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (ACN), HPLC grade, chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
Procedure:
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B (Re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 451.2 → Product ion (Q3) m/z 250.1
-
Internal Standard (IS): Precursor ion (Q1) m/z 456.2 → Product ion (Q3) m/z 255.1
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas (CAD): Medium
-
Data Presentation
The following tables summarize the expected quantitative performance of the analytical method for this compound.
Table 1: Calibration Curve Performance
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Number of Standards | 8 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) (n=6) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Low QC | 3 | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Mid QC | 100 | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High QC | 1500 | < 15% | < 15% | 85 - 115% | 85 - 115% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.7 |
| High QC | 1500 | 95.1 | 101.2 |
Visualizations
Diagram 1: Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in plasma.
Diagram 2: Hypothetical Signaling Pathway of this compound
Caption: this compound as a hypothetical inhibitor of the MEK pathway.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. chromatographyonline.com [chromatographyonline.com]
SR-1903 in vivo efficacy studies
Application Notes and Protocols for SR-1903 In Vivo Efficacy Studies
To our valued researchers, scientists, and drug development professionals:
Following a comprehensive search of scientific literature and publicly available data, we regret to inform you that no information was found regarding a compound designated "this compound" in the context of in vivo efficacy studies. Our search for preclinical data, mechanism of action, and any associated experimental protocols for this compound did not yield any relevant results.
Therefore, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway and experimental workflow diagrams for this compound.
It is possible that "this compound" may be an internal project code not yet disclosed in public literature, a misidentification, or a compound that has not progressed to the stage of in vivo efficacy studies that would be publicly documented.
We recommend verifying the designation of the compound and consulting internal documentation or proprietary databases for the requested information. If "this compound" is a novel or internal compound, the necessary protocols and data would need to be generated through appropriate preclinical research and development.
We are committed to providing accurate and valuable scientific information. Should you have an alternative designation for this compound or if information becomes publicly available, we would be pleased to assist you in generating the detailed documentation you require.
Application Notes and Protocols for SR-1903 in Protein Binding Assays
A thorough search for "SR-1903" in the context of protein binding assays, signaling pathways, and experimental protocols did not yield any specific information about a molecule or compound with this designation. The search results were primarily related to the M1903 Springfield rifle, SR-like proteins in yeast, and general information on protein binding assays and signaling pathways, none of which are directly applicable to a specific compound named this compound.
It is possible that "this compound" is an internal compound identifier, a new and not yet publicly disclosed molecule, or a mistyped designation. Without specific information on the nature of this compound, its target protein(s), and its mechanism of action, it is not possible to provide detailed and accurate application notes and protocols.
To proceed, it would be necessary to have the following information:
-
The identity of this compound: What is its chemical structure or class of molecule?
-
The target protein(s): Which protein or proteins is this compound intended to bind to?
-
The biological context: In which signaling pathway or cellular process is the target protein involved?
-
Any existing data: Are there any preliminary data on its binding affinity or functional effects?
Once this information is available, it would be possible to develop tailored application notes and protocols. These would typically include:
I. Introduction
A brief overview of this compound, its target protein(s), and the rationale for studying their interaction. This section would also summarize the key protein binding assays and their relevance.
II. Quantitative Data Summary
This section would present a comprehensive table summarizing all available quantitative data on the binding of this compound to its target protein(s).
Table 1: Binding Affinity and Kinetic Parameters of this compound
| Assay Type | Target Protein | Ligand | Kd (nM) | Kon (M-1s-1) | Koff (s-1) | IC50/EC50 (nM) | Reference |
| Example: SPR | Protein X | This compound | |||||
| Example: ITC | Protein X | This compound | |||||
| Example: FP | Protein X | This compound |
III. Signaling Pathway
A detailed description of the signaling pathway in which the target protein of this compound is involved. This would be accompanied by a clear diagram.
Caption: A generalized signaling pathway.
IV. Experimental Protocols
This section would provide detailed, step-by-step protocols for key protein binding assays.
A. Surface Plasmon Resonance (SPR)
A protocol for SPR would be provided to determine the binding kinetics (kon and koff) and affinity (Kd) of this compound.
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
B. Isothermal Titration Calorimetry (ITC)
A protocol for ITC would be included to provide a complete thermodynamic profile of the binding interaction.
C. Fluorescence Polarization (FP) Assay
A protocol for a competitive FP assay would be detailed to determine the IC50 of this compound.
V. Materials and Reagents
A comprehensive list of all necessary materials, reagents, and instrumentation would be provided.
VI. Troubleshooting
A guide to common problems and their solutions for each of the described assays.
VII. References
A list of relevant scientific literature.
Application Notes: LRRK2-IN-1, a Potent Inhibitor of LRRK2 Kinase Activity
For Research Use Only.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, is the most common pathogenic mutation and leads to a hyperactive kinase state. This has established LRRK2 as a critical therapeutic target, with the development of specific kinase inhibitors being a primary strategy for disease-modifying therapies. LRRK2-IN-1 is a potent, selective, and cell-permeable inhibitor of LRRK2 kinase activity, making it an invaluable tool for researchers studying LRRK2 signaling and its role in disease.[1] These application notes provide detailed protocols for utilizing LRRK2-IN-1 to investigate LRRK2 kinase inhibition in biochemical and cellular assays.
Mechanism of Action
LRRK2-IN-1 is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2, preventing the phosphorylation of its substrates.[2][3] The inhibition of LRRK2 kinase activity can be monitored by assessing the phosphorylation status of LRRK2 itself at key autophosphorylation sites, such as Ser910 and Ser935, and the phosphorylation of its physiological substrates, most notably Rab10 at Threonine 73 (pT73).[1][2][4] A reduction in the phosphorylation of these sites serves as a reliable biomarker for LRRK2 kinase inhibition.[4] The inhibition of LRRK2 leads to the dephosphorylation of Ser910 and Ser935, which in turn disrupts the binding of 14-3-3 proteins to LRRK2.[2]
Data Presentation: Quantitative Analysis of LRRK2-IN-1 Activity
The potency of LRRK2-IN-1 has been determined in various biochemical and cellular assays. The following tables summarize the key quantitative data for this inhibitor.
| Target | Assay Type | IC50 (nM) |
| LRRK2 (WT) | Biochemical | 13 |
| LRRK2 (G2019S) | Biochemical | 6 |
| LRRK2 (A2016T) | Biochemical | 2450 |
| LRRK2 (G2019S + A2016T) | Biochemical | 3080 |
Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants.[2][5]
| Cell Line | Assay Type | Target Readout | IC50 (µM) |
| HEK293 | TR-FRET | LRRK2 (WT) inhibition | 0.08 |
| HEK293 | TR-FRET | LRRK2 (G2019S) inhibition | 0.03 |
| HEK293 | Western Blot | Dephosphorylation of Ser910/Ser935 | ~1-3 |
| HepG2 | Cytotoxicity | Cell Viability | 49.3 |
Table 2: Cellular Activity of LRRK2-IN-1.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SR-1903 in High-Throughput Screening for STAT3 Pathway Inhibitors
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Persistent activation of the STAT3 signaling pathway is a hallmark of various human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2] SR-1903 is a potent, cell-permeable small molecule inhibitor of the STAT3 signaling pathway. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) to identify and characterize novel STAT3 inhibitors. The protocols detailed below are designed for researchers, scientists, and drug development professionals engaged in oncology and inflammation research.
Mechanism of Action
This compound selectively targets the SH2 domain of STAT3, preventing its phosphorylation by Janus kinases (JAKs). This inhibition of phosphorylation blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, leading to the downregulation of target gene expression.
Applications
-
Primary High-Throughput Screening: As a positive control in HTS campaigns to identify novel STAT3 inhibitors.
-
Secondary Assays: For target validation and mechanistic studies of the STAT3 signaling pathway.
-
Dose-Response Characterization: To determine the potency and efficacy of potential STAT3 modulators.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound in various cell-based assays. This data is intended to serve as a benchmark for researchers developing and validating their own screening assays.
| Assay Type | Cell Line | Parameter | This compound IC50 (nM) | Positive Control (Stattic) IC50 (µM) | Z'-factor |
| STAT3 Reporter Assay | HEK293T | Luciferase Activity | 150 | 5.2 | 0.78 |
| p-STAT3 (Tyr705) AlphaLISA | HeLa | Phosphorylation | 250 | 7.5 | 0.85 |
| Cell Viability Assay | MDA-MB-231 | ATP Levels | 800 | 15.0 | 0.72 |
Signaling Pathway
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and highlights the inhibitory action of this compound.
Caption: JAK/STAT3 signaling pathway and the inhibitory point of this compound.
Experimental Workflow
The following diagram outlines a typical high-throughput screening workflow for the identification of novel STAT3 inhibitors.
References
Troubleshooting & Optimization
SR-1903 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the small molecule inhibitor, SR-1903.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound, like many small molecule inhibitors, is often lipophilic and may have low aqueous solubility.[1] The initial solvent of choice for creating a high-concentration stock solution is typically Dimethyl Sulfoxide (DMSO).[2] If DMSO is not compatible with your experimental system, other organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be tested.[1][2] It is crucial to start with small-scale solubility tests before preparing a large stock solution.[2]
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I resolve this?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds.[2] Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.[2]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally less than 1%, as higher concentrations can have off-target effects.[1]
-
Use Surfactants: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the solubility of this compound.[2]
-
Employ Co-solvents: The addition of a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance the solubility of your compound.[3]
Q3: Can I use heating or sonication to dissolve this compound?
A3: Gentle heating and sonication can be effective for dissolving compounds that are difficult to solubilize.[2] However, it is critical to first confirm the thermal stability of this compound, as excessive or prolonged heating can lead to degradation. Gentle warming in a 37°C water bath and short bursts of sonication are recommended to avoid overheating.[2] A visual inspection for any changes in color or clarity of the solution can indicate potential degradation.[2]
Q4: How does the pH of the buffer affect the solubility of this compound?
A4: The solubility of many small molecule inhibitors is pH-dependent, particularly if they contain ionizable functional groups.[1] For instance, basic compounds tend to be more soluble in acidic conditions (lower pH), while acidic compounds are generally more soluble at a basic pH (higher pH).[2] If the pKa of this compound is known, adjusting the pH of your buffer away from its pKa may significantly improve its solubility.
Q5: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A5: Yes, inconsistent results in cell-based assays are often linked to poor solubility and precipitation of the compound in the cell culture medium.[2] The presence of serum proteins in the medium can also impact the solubility and bioavailability of small molecules.[2] To troubleshoot this, you can try preparing the final dilution of this compound in serum-free media before adding it to the cells or testing different serum concentrations.
Data Presentation: Solubility of this compound in Common Solvents
The following table summarizes the general solubility characteristics of a hypothetical poorly soluble small molecule like this compound in common laboratory solvents. Note: These are representative values and actual solubility should be determined experimentally.
| Solvent | Category | Typical Solubility Range (mg/mL) | Notes |
| Water | Aqueous | < 0.1 | Generally considered practically insoluble.[4] |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 | Solubility can be pH-dependent.[1] |
| Ethanol | Polar Protic | 1 - 10 | Can be used as a co-solvent.[3] |
| DMSO | Polar Aprotic | > 50 | Common solvent for stock solutions.[2] |
| DMF | Polar Aprotic | > 30 | Alternative to DMSO. |
| NMP | Polar Aprotic | > 20 | Another alternative organic solvent.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[1]
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[2]
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[1]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 2: Determining the Aqueous Solubility of this compound
-
Prepare a Saturated Solution: Add an excess amount of this compound to your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Equilibration: Incubate the mixture for a set period (e.g., 24 hours) at a constant temperature with continuous agitation to ensure equilibrium is reached between the solid and liquid phases.[5]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound as a hypothetical inhibitor of an intracellular kinase.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing HC-1903 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypothetical Compound 1903 (HC-1903) , a novel inhibitor of Simian Virus 40 (SV40) large T antigen (TAg) ATPase activity, identified from the screening campaign AID 1903.
Disclaimer: "SR-1903" as a specific compound identifier is not publicly documented. The information herein is based on established principles for characterizing and optimizing novel small molecule inhibitors discovered through high-throughput screening.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HC-1903?
A1: HC-1903 is an inhibitor of the ATPase activity of the SV40 large T antigen (TAg). TAg is a helicase essential for viral DNA replication. By inhibiting its ATPase function, HC-1903 is expected to block the unwinding of viral DNA, thereby halting viral replication. This makes it a potential candidate for developing antiviral therapies against polyomaviruses.
Q2: What is a good starting concentration for my cell-based experiments?
A2: For a new compound like HC-1903, it is recommended to perform a dose-response experiment over a broad concentration range. A good starting point is a 10-point logarithmic dilution series, for example, from 1 nM to 100 µM. This will help determine the effective concentration range for your specific cell line and assay.
Q3: How do I determine the IC50 of HC-1903 in my assay?
A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. Treat your cells or biochemical assay with a serial dilution of HC-1903. After a predetermined incubation time, measure the desired biological endpoint. Plot the response (e.g., percent inhibition) against the logarithm of the HC-1903 concentration and fit the data to a four-parameter logistic curve.
Q4: What is the recommended solvent for dissolving HC-1903?
A4: Most small molecule inhibitors are initially dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q5: How should I store my HC-1903 stock solutions?
A5: Aliquot your high-concentration stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and vortex gently to ensure the compound is fully dissolved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibitory effect observed. | - Concentration too low: The effective concentration for your specific assay may be higher than initially tested.- Compound instability: The compound may have degraded in your working solution or under your experimental conditions.- Cell line insensitivity: Your chosen cell line may not be susceptible to the effects of TAg inhibition.- Incorrect assay endpoint: The chosen readout may not be appropriate for measuring the effect of TAg inhibition. | - Perform a broader dose-response experiment, extending to higher concentrations.- Prepare fresh working solutions from a new stock aliquot for each experiment. Assess compound stability with a simple bioassay over time.- Use a positive control cell line known to be dependent on SV40 TAg for replication (e.g., COS-7).- Measure a more direct endpoint, such as viral DNA replication via qPCR. |
| High variability between replicate wells. | - Compound precipitation: HC-1903 may be coming out of solution at the tested concentrations.- Inconsistent cell seeding: Uneven cell density across the plate can lead to variable results.- Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth. | - Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or adding a low percentage of a non-ionic detergent like Triton X-100 (in biochemical assays).- Ensure thorough mixing of the cell suspension before and during plating.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile media or PBS. |
| Observed cytotoxicity at effective concentrations. | - Off-target effects: The compound may be interacting with other cellular targets, leading to toxicity.- Compound is a promiscuous inhibitor: At higher concentrations, some compounds can non-specifically inhibit multiple proteins. | - Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay to determine the therapeutic window.- Validate the on-target effect using a different method, such as a rescue experiment or by using a structurally distinct inhibitor of the same target, if available. |
Data Summary
The following table summarizes hypothetical data for HC-1903, based on typical values for lead compounds from similar screening campaigns.
| Parameter | Value | Assay Type | Notes |
| Biochemical IC50 | 5 µM | TAg ATPase Inhibition Assay | In vitro enzymatic assay. |
| Cell-based EC50 | 15 µM | Viral Replication Assay | Effective concentration in a cell-based model of viral replication. |
| Cytotoxicity (CC50) | > 50 µM | MTT Assay | Concentration at which 50% of cells are no longer viable. |
| Solubility in DMSO | 10 mM | - | Stock solution concentration. |
| Solubility in Media | < 100 µM | - | May require careful dilution to avoid precipitation. |
Experimental Protocols
Protocol 1: Determining the Biochemical IC50 of HC-1903
Objective: To determine the concentration of HC-1903 that inhibits 50% of the SV40 TAg ATPase activity in a biochemical assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl2, 1 mM DTT, pH 7.5). Prepare a stock solution of purified SV40 TAg protein and ATP.
-
Compound Dilution: Prepare a 10-point, 2-fold serial dilution of HC-1903 in reaction buffer.
-
Assay Setup: In a 384-well plate, add the TAg protein to each well (except for the no-enzyme control).
-
Inhibitor Addition: Add the diluted HC-1903 to the appropriate wells. Include wells with vehicle control (DMSO).
-
Reaction Initiation: Start the reaction by adding a fixed concentration of ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of HC-1903 concentration and fit to a dose-response curve to calculate the IC50.
Protocol 2: Determining the Cell-Based EC50 and Cytotoxicity
Objective: To determine the effective concentration of HC-1903 for inhibiting viral replication and to assess its cytotoxicity in a relevant cell line.
Methodology:
-
Cell Seeding: Seed a cell line that supports SV40 replication (e.g., CV-1) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HC-1903 in cell culture medium.
-
Infection and Treatment: Infect the cells with SV40. After the infection period, replace the medium with the medium containing the different concentrations of HC-1903. Include a vehicle control (DMSO) and an uninfected control.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Endpoint Measurement:
-
Viral Replication (EC50): Harvest the viral DNA from the cells and quantify the viral load using qPCR targeting a specific viral gene.
-
Cytotoxicity (CC50): In a parallel plate, measure cell viability using an MTT or similar assay.
-
-
Data Analysis: For the EC50, plot the percent inhibition of viral replication versus the log of HC-1903 concentration. For the CC50, plot the percent cell viability versus the log of HC-1903 concentration.
Visualizations
Caption: Mechanism of HC-1903 inhibition of SV40 DNA replication.
Caption: Workflow for characterizing HC-1903 activity.
Technical Support Center: Troubleshooting Off-Target Effects of SR-1903
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of the investigational compound SR-1903. The following guides and frequently asked questions (FAQs) provide detailed insights into identifying, characterizing, and mitigating these effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects occur when a compound, such as a kinase inhibitor, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] This is a significant concern in drug development and research because unintended molecular interactions can lead to a misinterpretation of experimental results, unexpected cellular responses, and potential toxicity.[1] Given that many kinase inhibitors target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common source of off-target effects.[1][2]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the primary target of this compound. Could this be an off-target effect?
A2: Yes, a discrepancy between the expected and observed phenotype is a classic indicator of potential off-target activity. The unexpected biological response could be due to this compound inhibiting a kinase with an opposing function or affecting a crucial signaling pathway independent of its primary target.[1] To investigate this, it is recommended to use a structurally unrelated inhibitor for the same target or a genetic approach like siRNA or CRISPR to validate the on-target effect.[1]
Q3: My experiments show high levels of cytotoxicity at concentrations where this compound should be specific for its target. What could be the cause?
A3: High cytotoxicity at or near the effective concentration for the primary target can suggest potent off-target effects on kinases essential for cell survival.[1] It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits the primary target without causing widespread cell death.[1] Additionally, consulting off-target databases or performing a broad kinase screen can help identify if this compound is known to affect pro-survival kinases.[1]
Q4: How can I definitively prove that the observed effect of this compound is due to its intended target and not an off-target interaction?
A4: The gold standard for validating on-target activity is to test the compound's efficacy in a system where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout. If this compound still produces the same effect in the knockout cells, it strongly indicates an off-target mechanism of action.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed
You observe a biological outcome that cannot be explained by the inhibition of this compound's primary target.
Troubleshooting Steps:
-
Validate with an Orthogonal Approach:
-
Use a structurally different inhibitor for the same target.
-
Employ a genetic knockdown or knockout (siRNA, shRNA, CRISPR) of the target protein.
-
-
Perform a Kinase Panel Screen: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Conduct Phosphoproteomics Analysis: Analyze global changes in protein phosphorylation to identify signaling pathways affected by this compound.[1]
Problem 2: High Cytotoxicity at Low Concentrations
Significant cell death is observed at concentrations intended to be selective for the primary target.
Troubleshooting Steps:
-
Determine a Precise IC50: Carefully titrate this compound to find the lowest concentration that effectively inhibits the primary target.
-
Assess Apoptosis: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic.[1]
-
Consult Off-Target Databases: Check publicly available databases for known off-targets of similar compounds that are involved in cell survival pathways (e.g., AKT, ERK).[1]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates sample data from a kinase panel screen, highlighting potential off-target interactions.
| Kinase Target | Percent Inhibition at 1 µM |
| Primary Target Kinase A | 98% |
| Off-Target Kinase X | 92% |
| Off-Target Kinase Y | 85% |
| Off-Target Kinase Z | 78% |
| 150 other kinases | <50% |
Table 2: Sample IC50 Values in Wild-Type vs. Target Knockout Cells
This table demonstrates how comparing IC50 values in different genetic backgrounds can elucidate the on-target versus off-target nature of a compound's effect.
| Cell Line | Genetic Background | Target Protein Expression | This compound IC50 (nM) |
| CancerCell Line 1 | Wild-Type | Present | 60 |
| CancerCell Line 1 | Target A Knockout | Absent | 65 |
| CancerCell Line 2 | Wild-Type | Present | 80 |
| CancerCell Line 2 | Target A Knockout | Absent | 82 |
This hypothetical data suggests that the cytotoxic effect of this compound is likely due to off-target effects, as the removal of the intended target does not significantly alter the IC50.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Confirm Off-Target Inhibition
This protocol measures the direct inhibitory activity of this compound against a suspected off-target kinase.
Materials:
-
Recombinant off-target kinase
-
Kinase-specific substrate peptide
-
This compound
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase assay buffer
-
Detection reagent (e.g., for luminescence, fluorescence, or radioactivity)
Methodology:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, combine the recombinant kinase, its specific substrate, and the kinase assay buffer.
-
Add the different concentrations of this compound to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the amount of phosphorylated substrate using the appropriate detection method.
-
Calculate the percentage of kinase activity inhibited by this compound at each concentration to determine the IC50 value for the off-target kinase.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for On-Target Validation
This protocol provides a general workflow for creating a target knockout cell line to verify if the biological effects of this compound are dependent on its intended target.
Materials:
-
Cas9 expression vector
-
sgRNA expression vector targeting the gene of interest
-
Cell line of interest
-
Transfection reagent
-
Antibiotic for selection (if applicable)
Methodology:
-
sgRNA Design and Cloning: Design and clone two or more single guide RNAs (sgRNAs) targeting the gene of interest into a suitable expression vector.
-
Transfection: Co-transfect the Cas9 and sgRNA expression plasmids into the chosen cell line.
-
Selection and Clonal Isolation: After 48 hours, select for transfected cells and seed at a low density to allow for the growth of single-cell colonies.
-
Screening and Validation: Expand individual clones and screen for target protein knockout using methods like Western blot or PCR.
-
Functional Assay: Treat the validated knockout and wild-type cell lines with this compound and assess the phenotype of interest (e.g., cell viability, signaling pathway modulation).
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Hypothetical signaling pathway affected by this compound.
References
Technical Support Center: Improving SR-1903 Bioavailability In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo bioavailability of the investigational compound SR-1903. The following information provides troubleshooting guidance and detailed protocols to enhance systemic exposure and achieve more consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays for this compound show high potency, but the compound demonstrates low efficacy in animal models. What is the likely cause?
A1: A common reason for this discrepancy is poor oral bioavailability.[1] For an orally administered compound to be effective, it must dissolve in gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[2] Low aqueous solubility and/or poor permeability are often the primary obstacles to achieving adequate bioavailability.[3][4] It is critical to evaluate the physicochemical properties of this compound to diagnose the issue.
Q2: What are the initial strategies to consider for improving the low in vivo bioavailability of this compound?
A2: The primary goal is to enhance the solubility and dissolution rate of the compound.[1] Key initial strategies include:
-
Formulation Optimization: Selecting appropriate solvents and excipients can significantly increase solubility.[3][5]
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[3][4]
-
pH Adjustment: If this compound is a weak acid or base, modifying the pH of the formulation vehicle can improve its solubility.[3]
Q3: this compound precipitates out of my dosing formulation upon standing. How can I address this?
A3: Formulation stability is crucial for consistent results.[6] If precipitation occurs, consider the following:
-
Supersaturation: The concentration of this compound may be too high for the chosen vehicle. Try reducing the concentration or adding a precipitation inhibitor like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone).[1]
-
pH Shift: If the compound's solubility is dependent on pH, ensure your formulation is adequately buffered to maintain the optimal pH range.[1][7]
-
Co-solvents and Surfactants: Employing co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Polysorbate 80, Cremophor® EL) can help maintain the compound's solubility.[1][3]
Q4: My in vivo study shows high variability in plasma concentrations between individual animals. What are the potential sources of this inconsistency?
A4: High inter-animal variability can obscure the true pharmacokinetic profile.[6] Common causes include:
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration, particularly with oral gavage.
-
Formulation Inhomogeneity: If using a suspension, it must be uniformly mixed before dosing each animal to prevent settling of particles.[6]
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.[8] Standardize the fasting and feeding schedule for all animals in the study.[1][6]
-
Physiological Differences: Factors like gastric emptying rate and gut microbiota can vary between animals and influence drug absorption.[9][10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low bioavailability issues with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low Plasma Exposure (Low AUC & Cmax) | Poor aqueous solubility of this compound. | 1. Solubility Enhancement: Screen various pharmaceutically acceptable excipients (co-solvents, surfactants, lipids) to find a suitable vehicle.[3][5] 2. Particle Size Reduction: Consider micronization or creating a nanosuspension to increase the dissolution rate.[3][4] 3. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a polymer to improve solubility.[11] |
| Poor permeability across the intestinal wall. | 1. Permeability Enhancers: Investigate the use of safe and approved permeation enhancers in the formulation.[11] 2. Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption via lymphatic pathways.[3][11] | |
| High first-pass metabolism in the gut wall or liver. | 1. In Vitro Metabolism Assay: Conduct studies with liver microsomes to determine the metabolic stability of this compound.[12] 2. Route of Administration: Consider alternative administration routes (e.g., subcutaneous, intraperitoneal) to bypass first-pass metabolism for initial efficacy studies. | |
| Inconsistent Plasma Concentrations | Improper dosing formulation or technique. | 1. Formulation Homogeneity: Ensure suspensions are thoroughly mixed before each dose.[6] 2. Gavage Technique: Refine oral gavage procedures to ensure the full dose is delivered to the stomach. |
| Variable food effects among animals. | Standardize Feeding Schedule: Implement a consistent fasting period (e.g., overnight fast) before dosing and control access to food post-dosing.[1][13] |
Experimental Protocols
Protocol 1: Formulation Screening for Improved Solubility
Objective: To identify a suitable vehicle that maximizes the solubility of this compound for in vivo administration.
Methodology:
-
Prepare Excipient Solutions: Create a panel of individual and combination vehicles using common, well-tolerated excipients. Examples include:
-
Determine Equilibrium Solubility: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each vehicle in a glass vial.
-
Equilibrate: Rotate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[1]
-
Separate Undissolved Compound: Centrifuge the samples at high speed to pellet any remaining solid this compound.
-
Quantify Solubilized Compound: Carefully collect the supernatant, dilute it with an appropriate analytical solvent (e.g., acetonitrile), and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of this compound using an optimized formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with surgically implanted jugular vein catheters for serial blood sampling.[12]
-
Dose Preparation:
-
Intravenous (IV) Group: Prepare a solution of this compound at a low concentration (e.g., 1 mg/mL) in a suitable IV vehicle (e.g., 15% DMSO in 85% PEG300).[12]
-
Oral (PO) Group: Prepare a formulation of this compound (e.g., solution or suspension) in the optimized vehicle identified in Protocol 1 at the desired concentration.
-
-
Dosing:
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC) for both IV and PO groups using non-compartmental analysis. Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[9]
Visualizations
Troubleshooting Workflow for Low Bioavailability
References
- 1. benchchem.com [benchchem.com]
- 2. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Bioavailability - Wikipedia [en.wikipedia.org]
- 10. Orally Administered Drugs and Their Complicated Relationship with Our Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of formulation on the pharmacokinetics and efficacy of doramectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SRC-3 Experimental Variability and Controls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for experiments involving the steroid receptor coactivator-3 (SRC-3), also known as amplified in breast cancer 1 (AIB1). It offers troubleshooting for common experimental hurdles and answers frequently asked questions to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
General
Q1: What is SRC-3 and what is its primary function? A1: Steroid receptor coactivator-3 (SRC-3) is a transcriptional coactivator belonging to the p160 family.[1][2] Its main role is to bind to nuclear receptors and other transcription factors, thereby enhancing the transcription of their target genes.[1][3][4] SRC-3 is a critical regulator of numerous cellular activities, including cell growth, proliferation, and differentiation.[3][5]
Q2: Which cellular signaling pathways involve SRC-3? A2: SRC-3 acts as a crucial hub for integrating multiple signaling pathways. It plays a significant role in pathways governed by nuclear receptors, such as the estrogen receptor (ER), and is also involved in growth factor signaling cascades like the Insulin-like Growth Factor (IGF)/AKT and Epidermal Growth Factor (EGF) pathways.[1][2][5] Furthermore, it coactivates a variety of other transcription factors, including AP-1, NF-κB, and E2F1.[1][4][6]
Experimental Planning
Q3: What are the appropriate negative and positive controls for an SRC-3 knockdown experiment? A3:
-
Negative Controls: It is crucial to use a non-targeting siRNA (also known as a scrambled siRNA) to control for any non-specific effects caused by the siRNA delivery method itself.[7]
-
Positive Controls: A previously validated siRNA that is known to effectively reduce SRC-3 expression should be included to confirm the efficacy of the experimental setup. Additionally, targeting a housekeeping gene, such as GAPDH, with a specific siRNA can serve as a positive control for transfection efficiency.[8]
Q4: How should I select an appropriate cell line for my SRC-3 experiment? A4: The selection of a cell line should be guided by your specific research question. Numerous breast cancer cell lines, including MCF-7 (which is ER-positive) and MDA-MB-231 (which is triple-negative), are known to have high levels of SRC-3 expression and are frequently used in research.[9] If you are investigating particular signaling pathways, it is best to choose a cell line in which that pathway is active and has been well-documented. It is also a critical preliminary step to confirm the expression levels of SRC-3 in your selected cell line using methods like Western blot or qPCR before commencing your main experiments.
Troubleshooting Guides
siRNA-Mediated Knockdown of SRC-3
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or inefficient knockdown of SRC-3 | 1. Suboptimal transfection reagent or protocol: Different cell lines exhibit varying transfection efficiencies with different reagents.[8] 2. Ineffective siRNA sequence: Not all siRNA sequences are equally effective at targeting the mRNA. 3. Incorrect siRNA concentration: The concentration of siRNA used may be too low to achieve significant knockdown.[10] 4. Low transfection efficiency: The chosen cell line may be inherently difficult to transfect.[8] 5. Incorrect timing of analysis: The rate of protein turnover can vary, and the analysis might be conducted before significant protein depletion has occurred.[11] | 1. Optimize transfection conditions: Experiment with different transfection reagents (e.g., Lipofectamine RNAiMAX) and optimize the ratio of siRNA to reagent, as well as the cell density at the time of transfection.[7] 2. Test multiple siRNA sequences: It is best practice to use at least two or three distinct, validated siRNA sequences that target different regions of the SRC-3 mRNA. 3. Perform a dose-response curve: Test a range of siRNA concentrations (for example, from 10 to 50 nM) to identify the most effective concentration for your specific cell line. 4. Confirm transfection efficiency: Use a fluorescently labeled control siRNA to visually confirm uptake by the cells, or use a positive control siRNA that targets a housekeeping gene.[8] 5. Perform a time-course experiment: Measure SRC-3 mRNA and protein levels at various time points after transfection (e.g., 24, 48, and 72 hours) to determine the optimal duration for achieving maximum knockdown.[11] |
| High cell toxicity/death after transfection | 1. Transfection reagent toxicity: Certain transfection reagents can be harmful to more sensitive cell lines.[8] 2. High siRNA concentration: An excessive concentration of siRNA can trigger off-target cellular stress responses. | 1. Use a lower concentration of the transfection reagent: Titrate the amount of reagent to find a balance between effective knockdown and minimal toxicity. 2. Reduce siRNA concentration: Use the lowest concentration of siRNA that still achieves the desired level of knockdown. 3. Change the transfection reagent: Consider trying a different, less toxic transfection reagent that is suitable for your cell line. |
| Off-target effects observed | 1. The siRNA sequence has partial similarity to the sequences of other genes. 2. The introduction of siRNA activates the cell's innate immune response. | 1. Use a different, validated siRNA sequence with minimal predicted off-target effects. 2. Perform rescue experiments: To confirm that the observed phenotype is a direct result of SRC-3 loss, reintroduce a form of SRC-3 that is resistant to the siRNA. 3. Use a pool of multiple siRNAs at a lower overall concentration. |
Western Blot for SRC-3 Detection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no SRC-3 signal | 1. Low SRC-3 expression in the chosen cell line. 2. Inefficient protein extraction. 3. Poor antibody quality or incorrect antibody concentration. 4. Inefficient transfer of a high molecular weight protein (SRC-3 is approximately 160 kDa). [1] | 1. Use a positive control cell line known to have high SRC-3 expression (e.g., MCF-7). 2. Use a lysis buffer that is optimized for extracting nuclear proteins and always include protease inhibitors. [12] 3. Titrate the primary antibody concentration to find the optimal dilution, and if issues persist, try a different validated SRC-3 antibody. [13] 4. Optimize transfer conditions: For high molecular weight proteins, a wet transfer system overnight at 4°C or a semi-dry transfer with extended transfer times is recommended. Use a PVDF membrane suitable for larger proteins.[12] |
| High background | 1. Insufficient blocking of the membrane. 2. The concentration of the primary or secondary antibody is too high. [13] 3. Inadequate washing of the membrane. | 1. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). [14] 2. Decrease the concentrations of both the primary and secondary antibodies. 3. Increase the number and duration of wash steps with TBST. [13] |
| Non-specific bands | 1. The primary antibody is not specific to SRC-3. 2. Degradation of the protein sample. 3. Presence of post-translational modifications on SRC-3. [3] | 1. Use a different, validated monoclonal antibody specific for SRC-3. 2. Always use fresh lysis buffer containing protease inhibitors and keep samples on ice to prevent degradation. [12] 3. Refer to the scientific literature for information on known post-translationally modified forms of SRC-3 that may result in bands at different molecular weights. |
Chromatin Immunoprecipitation (ChIP) for SRC-3
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DNA yield | 1. Inefficient cross-linking of proteins to DNA. 2. Suboptimal sonication resulting in poorly fragmented chromatin. 3. Ineffective immunoprecipitation of the SRC-3 protein-DNA complex. | 1. Optimize the duration of formaldehyde cross-linking (typically 10-15 minutes). [15] 2. Optimize sonication to achieve DNA fragments in the range of 200-1000 base pairs by titrating the sonication time and power. [15] 3. Ensure that you are using a ChIP-validated SRC-3 antibody and optimize its concentration (generally between 1-10 µg). |
| High background in negative control (IgG) | 1. Non-specific binding of chromatin to the beads. 2. Excessive amount of antibody used. | 1. Pre-clear the chromatin with protein A/G beads before the immunoprecipitation step. [15] 2. Reduce the amount of primary antibody used in the immunoprecipitation. |
Quantitative Data Summary
IC50 Values of SRC-3 Inhibitors
The following table provides a summary of the 50% inhibitory concentration (IC50) values for several small molecule inhibitors of SRC-3 across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SI-2 | MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [16] |
| SI-12 | MCF-7 | Breast Adenocarcinoma (ER+) | 7.5 | [9] |
| SI-12 | MDA-MB-453 | Breast Adenocarcinoma (HER2+) | 17.5 | [9] |
| SI-12 | LM2 | Metastatic Breast Cancer | 40 | [9] |
| SI-12 | MDA-MB-231 | Triple-Negative Breast Cancer | 75 | [9] |
| SI-12 | Panc-1 | Pancreatic Adenocarcinoma | 29 | [17] |
| SI-12 | HPAC | Pancreatic Adenocarcinoma | 26 | [17] |
| SI-12 | Mpanc-96 | Pancreatic Adenocarcinoma | 28 | [17] |
| SI-12 | BT-474 | Breast Cancer | 0.8 | [17] |
| SI-12 | LNCaP | Prostate Cancer | 25 | [17] |
| Gossypol | Multiple | Various Cancers | µM range | [18] |
| Bufalin | Multiple | Various Cancers | Low nM range | [16] |
Experimental Protocols
SRC-3 Knockdown using siRNA
This protocol provides a general outline for the transient knockdown of SRC-3 expression in cancer cells using siRNA.
Materials:
-
SRC-3 specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest
-
6-well plates
-
Standard cell culture reagents and equipment
Protocol:
-
Cell Seeding: The day prior to transfection, seed cells in a 6-well plate at a density that will achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM medium and let it incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX for a total volume of 500 µL and incubate for 20 minutes at room temperature to allow for the formation of the complexes.
-
-
Transfection: Add the 500 µL of the siRNA-Lipofectamine complex to each well containing the cells and medium. Gently rock the plate to ensure an even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analyses such as Western blot or qPCR.
Western Blot for SRC-3
This protocol details the procedure for detecting SRC-3 protein levels via Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibody against SRC-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer on ice for 30 minutes. Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat the mixture at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel and run the gel to separate the proteins based on their size.
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary SRC-3 antibody (at its optimized dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system.
Visualizations
References
- 1. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator [ijbs.com]
- 2. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of the Steroid Receptor Coactivator SRC-3 in Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of SRC-3 (pCIP/ACTR/AIB-1/RAC-3/TRAM-1) Coactivator Activity by IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. pnas.org [pnas.org]
- 17. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent SR-1903 degradation
Disclaimer: The information provided in this technical support center is for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always consult relevant safety data sheets (SDS) and follow established laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is SR-1903 and what is its primary mechanism of action?
Further information is needed to accurately identify the compound designated as this compound. Without a more specific chemical name, CAS number, or structural information, details regarding its mechanism of action and potential degradation pathways cannot be provided. Standard chemical and drug databases do not readily yield information for a compound solely designated "this compound." Researchers are advised to consult internal documentation or the original source of the compound for precise identification.
Q2: What are the common signs of this compound degradation?
While specific indicators of degradation for this compound are not available without its chemical identity, general signs of compound degradation in a research setting can include:
-
Visual Changes: Discoloration, precipitation, or changes in the physical appearance of the solid compound or its solutions.
-
Reduced Potency: A noticeable decrease in the expected biological or chemical activity in experimental assays.
-
Altered Analytical Profile: The appearance of new peaks or changes in the retention time and peak shape in analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q3: How can I monitor the stability of my this compound sample?
To monitor the stability of any research compound, including one designated this compound, a stability-indicating analytical method should be employed. A common approach involves:
-
Initial Analysis: Upon receipt of the compound, perform an initial analysis (e.g., by HPLC-UV or LC-MS) to establish a baseline purity profile and concentration.
-
Periodic Testing: At set intervals (e.g., monthly, quarterly), re-analyze the sample stored under recommended conditions.
-
Forced Degradation Studies: To identify potential degradation products and validate the analytical method, subject the compound to stress conditions (e.g., heat, light, acid, base, oxidation).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results in assays using this compound could be attributed to its degradation.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, re-confirm the identity and purity of your this compound stock using an appropriate analytical method.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from a solid sample that has been stored under optimal conditions.
-
Review Storage Conditions: Ensure that the compound is being stored as recommended by the supplier. If no specific instructions are available, storing at -20°C or -80°C in a desiccated, dark environment is a general best practice for many research compounds.
Issue 2: Poor Solubility or Precipitation in Assays
Difficulties in dissolving this compound or its precipitation during an experiment could be a sign of degradation or improper handling.
Troubleshooting Steps:
-
Consult Solubility Data: Refer to any available solubility data for this compound. If not available, perform small-scale solubility tests in various solvents.
-
Use of Co-solvents: For in vitro assays, consider the use of biocompatible co-solvents like DMSO, ethanol, or polyethylene glycol, ensuring the final concentration of the solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Assess if adjusting the pH of your buffer could improve solubility without compromising the compound's stability or the assay's integrity.
Experimental Protocols
Without specific information on this compound, a generalized protocol for assessing compound stability is provided below.
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To monitor the purity of a research compound over time and detect the formation of degradation products.
Materials:
-
Research compound (e.g., this compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate buffer, ammonium acetate)
-
HPLC system with a suitable detector (e.g., UV-Vis, PDA, or MS)
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a sample of the compound from the batch being tested at the same concentration as the highest point of the calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A typical gradient could be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 20 minutes. The exact conditions will need to be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Select a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject the standards and the sample.
-
Data Interpretation:
-
Determine the purity of the sample by calculating the area of the main peak as a percentage of the total peak area.
-
Compare the chromatogram to previous analyses of the same batch to identify any new peaks that may correspond to degradation products.
-
Table 1: Example HPLC Stability Data Log
| Time Point | Storage Condition | Purity (%) by HPLC | Observations |
| T = 0 | -20°C, Dark, Desiccated | 99.5 | Clear, colorless solution |
| T = 3 months | -20°C, Dark, Desiccated | 99.3 | No change |
| T = 6 months | -20°C, Dark, Desiccated | 99.1 | No change |
| T = 6 months | 4°C, Light | 92.1 | Appearance of minor impurity peaks, slight yellowing of solution |
| T = 6 months | Room Temperature, Light | 85.4 | Significant new impurity peaks, visible discoloration |
Visualizations
As the degradation pathways and experimental workflows for this compound are unknown, a generalized logical workflow for troubleshooting compound stability is provided.
Caption: A logical workflow for troubleshooting experimental inconsistencies.
To provide a more detailed and accurate technical support center for this compound, please provide a specific chemical identifier (e.g., IUPAC name, CAS number, SMILES string) for the compound.
SR-1903 assay interference and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing assays involving SR-1903, a novel inhibitor of the ERK/MAPK signaling pathway. Our goal is to help you identify and resolve potential assay interference and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor targeting the MEK1/2 kinases within the ERK/MAPK signaling cascade. By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to a downstream blockade of cellular processes such as proliferation, differentiation, and survival.
Q2: What are the most common types of assays used to evaluate this compound activity?
The activity of this compound is typically assessed using a combination of biochemical and cell-based assays. Common biochemical assays include in vitro kinase assays to determine the IC50 of this compound against purified MEK1/2 enzymes. Cell-based assays often involve measuring the inhibition of ERK1/2 phosphorylation (p-ERK) in response to growth factor stimulation in relevant cell lines. Downstream functional effects, such as inhibition of cell proliferation, are also commonly measured.
Q3: What are the known sources of interference in this compound assays?
Interference in this compound assays can arise from several sources, including:
-
Compound-related interference: this compound itself may possess properties (e.g., autofluorescence, light absorption) that interfere with certain assay detection methods.
-
Non-specific binding: The compound may bind to assay components, such as plates or detection reagents, leading to inaccurate readings.
-
Cellular effects: At high concentrations, this compound may induce off-target effects or cytotoxicity, which can confound the interpretation of assay results.
-
Assay artifacts: Reagents used in the assay, such as DMSO (the solvent for this compound), can impact enzyme activity and cell health.
Troubleshooting Guides
Issue 1: High background or false positives in fluorescence-based kinase assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence of this compound | 1. Run a control plate containing only this compound in assay buffer. 2. Measure the fluorescence at the same wavelength used for the assay. | This will quantify the contribution of this compound's intrinsic fluorescence to the total signal. |
| Mitigation Strategy | 1. Subtract the background fluorescence from this compound-containing wells. 2. If the signal-to-background ratio is too low, consider switching to a non-fluorescence-based detection method (e.g., luminescence or absorbance). | Improved accuracy of IC50 determination. |
| Non-specific binding to assay plate | 1. Use low-binding microplates. 2. Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer. | Reduced background signal and improved assay window. |
Issue 2: Inconsistent p-ERK inhibition in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell health and viability | 1. Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) with this compound at the concentrations used in the p-ERK assay. 2. Ensure cells are not over-confluent. | Determine if the observed decrease in p-ERK is due to inhibition or cell death. |
| Mitigation Strategy | 1. Use this compound at concentrations below its cytotoxic threshold. 2. Optimize cell seeding density and stimulation conditions. | More reliable and specific measurement of p-ERK inhibition. |
| Variability in growth factor stimulation | 1. Optimize the concentration and incubation time of the growth factor (e.g., EGF, FGF) to achieve a robust and reproducible p-ERK signal. 2. Ensure consistent timing of all experimental steps. | A consistent and strong p-ERK signal in stimulated, untreated control wells. |
| DMSO concentration | 1. Ensure the final DMSO concentration is consistent across all wells, including controls. 2. Keep the final DMSO concentration below 0.5% to minimize solvent effects. | Reduced variability and improved cell health. |
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Prepare serial dilutions of this compound in 100% DMSO, then dilute into Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO control to the wells of a low-binding 384-well plate.
-
Add 10 µL of a solution containing recombinant MEK1 enzyme and its substrate (e.g., inactive ERK2) in Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP in Assay Buffer.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and detect the product using a suitable method (e.g., addition of a fluorescently labeled antibody that specifically recognizes phosphorylated ERK2).
-
-
Data Analysis:
-
Subtract background readings (wells with no enzyme).
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Fit the dose-response curve using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Cell-Based p-ERK AlphaLISA Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO control for 1 hour.
-
Stimulate the cells with a pre-optimized concentration of a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.
-
-
Cell Lysis and Assay:
-
Aspirate the media and lyse the cells with the provided lysis buffer.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA acceptor beads and biotinylated anti-p-ERK antibody and incubate.
-
Add the streptavidin-donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition relative to the stimulated DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound inhibits the ERK/MAPK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for a cell-based p-ERK AlphaLISA assay.
Caption: A logical approach to troubleshooting inconsistent this compound assay results.
Technical Support Center: Synthesis of SR-1903
Information Not Available
Our comprehensive search for a chemical compound designated "SR-1903" in scientific databases and public literature has yielded no specific results. The identifier "this compound" does not correspond to a recognized chemical entity for which a synthesis protocol has been published.
The search results for "this compound" are associated with unrelated items, including:
-
UN/NA 1903: A United Nations/North America identification number for "Disinfectant, liquid, corrosive, n.o.s. (Quaternary Ammonium Compound)." This is a shipping and safety designation for a class of substances, not a specific chemical compound for synthesis.
-
SR M1903: A fictional weapon in the video game "Resident Evil 4."
Without a defined chemical structure or a published synthesis route for a compound named this compound, it is not possible to provide a technical support center with troubleshooting guides, frequently asked questions, data tables, or detailed experimental protocols as requested.
To enable us to assist you, please verify the following:
-
Correct Compound Name: Double-check the spelling and designation of the compound. It is possible there is a typographical error in the name.
-
Chemical Structure or CAS Number: If you have the chemical structure, IUPAC name, or a CAS (Chemical Abstracts Service) number for the compound, please provide it. This information will allow for a precise and effective search for relevant synthesis information.
-
Alternative Designations: The compound may be known by other names, such as a company code-name or a different systematic name.
Once more specific information about the chemical identity of this compound is available, we will be able to proceed with creating the requested technical support documentation.
SR-1903 batch-to-batch consistency issues
Technical Support Center: SR-1903
This technical support center provides troubleshooting guidance for researchers and drug development professionals using the novel MEK1/2 inhibitor, this compound. This guide addresses common issues, with a focus on resolving batch-to-batch consistency problems to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-competitive small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in cancer cells with activating BRAF mutations.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and activity, this compound should be handled and stored according to the following guidelines:
-
Solid Form: Store at -20°C for up to 3 years.[1][2] Keep desiccated.
-
Stock Solutions (in DMSO): Prepare high-concentration stock solutions in 100% DMSO.[2] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1]
-
Working Solutions: Prepare fresh working solutions from the DMSO stock for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent toxicity.[2][3]
Q3: I am observing significant variability in IC50 values between different batches of this compound. What could be the cause?
Batch-to-batch variability in IC50 values is a common issue that can stem from several factors.[3] These may include:
-
Purity and Integrity of the Compound: Differences in the purity profile or the presence of impurities/degradation products can alter the effective concentration of the active compound.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to a lower effective concentration in your assay.
-
Experimental Conditions: Variations in cell culture conditions (e.g., cell passage number, confluency) or assay reagent variability can significantly impact results.[3]
-
Compound Stability: Degradation of the compound during storage or handling can lead to reduced potency.[3][4]
Troubleshooting Guide: Batch-to-Batch Inconsistency
This guide provides a systematic approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Issue 1: Inconsistent Potency (IC50 Variation) Between Batches
You may observe that different batches of this compound exhibit different potencies in your cell-based assays.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always compare the CoA for each batch. Pay close attention to purity (determined by HPLC) and identity (confirmed by mass spectrometry and NMR).
-
Assess Compound Solubility: Poor solubility is a frequent cause of apparent reduced potency.[3] Perform a solubility test for each new batch.
-
Standardize Experimental Procedures: Ensure that cell passage number, seeding density, and treatment duration are consistent across all experiments.[3] Use the same batch of serum and other critical reagents.
Data Comparison for Hypothetical Batches of this compound:
| Parameter | Batch A (Expected) | Batch B (Problematic) | Potential Cause for Discrepancy |
| Purity (HPLC) | >99% | 95% | Presence of impurities affecting activity. |
| IC50 (A375 cells) | 50 nM | 250 nM | Lower purity or compound degradation. |
| Aqueous Solubility | Precipitates > 10 µM | Precipitates > 1 µM | Different salt form or polymorphic state. |
| Appearance of Stock | Clear, colorless | Yellowish tint | Possible compound degradation or oxidation.[4] |
Issue 2: Poor Solubility in Aqueous Buffers
This compound, like many small molecule inhibitors, is hydrophobic and may precipitate when diluted from a DMSO stock into aqueous media.[5]
Troubleshooting Steps:
-
Lower Final Concentration: The compound may be exceeding its solubility limit. Attempt experiments at a lower concentration range.[2]
-
Modify Dilution Method: When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing.[6]
-
Use a Surfactant: For in vitro biochemical assays, consider including a low concentration of a non-ionic surfactant, such as 0.01% Triton X-100, to prevent aggregation.[7]
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for use in cell-based and biochemical assays.
Methodology:
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use polypropylene tubes and store at -80°C.[1]
-
-
Working Solutions (in Cell Culture Medium):
Protocol 2: Dose-Response Curve for IC50 Determination
Objective: To determine the concentration of this compound that inhibits a biological process (e.g., cell proliferation or ERK phosphorylation) by 50%.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in the cell culture medium.[8] The concentration range should span from well below the expected IC50 to a concentration that gives a maximal effect.[8]
-
Incubation: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 72 hours for proliferation, 1-2 hours for signaling inhibition).
-
Assay Readout: Measure the biological response using a suitable assay (e.g., CellTiter-Glo® for proliferation, Western blot or ELISA for p-ERK levels).
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The inhibitory action of this compound on the MEK/ERK signaling pathway.
References
Validation & Comparative
A Comparative Guide to the Validation of STAT3 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of small molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in various cancer cell lines. The data presented herein is based on experimental findings from peer-reviewed research, offering a valuable resource for evaluating the efficacy and mechanism of action of these compounds.
Introduction to STAT3 Inhibition
The STAT3 protein is a critical signaling molecule that plays a central role in numerous cellular processes, including proliferation, survival, and differentiation.[1] In many forms of cancer, STAT3 is persistently activated, leading to uncontrolled cell growth and tumor progression.[1] This makes STAT3 a compelling target for the development of novel anticancer therapies. Small molecule inhibitors that disrupt the STAT3 signaling pathway have emerged as a promising class of therapeutics. This guide focuses on the validation of two such inhibitors, Stattic and S3I-201, and compares their cytotoxic effects in different cancer cell lines.
Comparative Performance of STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Stattic and S3I-201 in various breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability and is a standard measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Stattic | MDA-MB-231 | Breast Cancer | ~10 | [2] |
| MDA-MB-435 | Breast Cancer | ~10 | [3] | |
| S3I-201 | MDA-MB-231 | Breast Cancer | 100 | [3] |
| MDA-MB-435 | Breast Cancer | 100 | [3][4] | |
| MDA-MB-468 | Breast Cancer | ~100 | [5] | |
| BT-474 | Breast Cancer | >100 | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: The STAT3 signaling cascade is initiated by cytokine or growth factor binding to their receptors, leading to the transcription of target genes involved in cell proliferation and survival.
Caption: A typical workflow for determining the IC50 values of STAT3 inhibitors using the MTT cell viability assay.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
STAT3 inhibitors (e.g., Stattic, S3I-201)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[8] The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of the STAT3 inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.[8]
-
MTT Addition: Following the treatment period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for 1.5 to 4 hours at 37°C.[7][8]
-
Formazan Solubilization: The medium containing MTT is then removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7][8] The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[7]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for STAT3 Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to assess the phosphorylation status of STAT3, which is a key indicator of its activation.[1]
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[9]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies[1]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treatment with STAT3 inhibitors for the desired time, cells are washed with cold PBS and then lysed with an appropriate lysis buffer on ice. The total protein concentration of each lysate is determined using a protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[9]
-
Blocking: The membrane is blocked with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.[10]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the bound antibodies and re-probed with an antibody for total STAT3 and a loading control to ensure equal protein loading in each lane.[9]
-
Analysis: The intensity of the bands corresponding to p-STAT3 and total STAT3 are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of STAT3 inhibition.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. benchchem.com [benchchem.com]
SR-1903 vs [alternative compound] in [specific] assay
Initial searches for the compound "SR-1903" in scientific and research databases have yielded no relevant results. The identifier "this compound" does not correspond to a known chemical compound, research molecule, or biological agent in the public domain.
Further inquiries for "this compound" have predominantly returned information related to the Springfield Model 1903 rifle and a fictional weapon in the video game "Resident Evil 4." No connection to any scientific or research application could be established from the available data.
One tangential result identified "UN1903," a United Nations number for a corrosive liquid disinfectant (n.o.s.), which is highly unlikely to be the subject of a specific research assay comparison as requested.
Without a clear identification of the "this compound" compound, it is not possible to provide the requested comparison with alternative compounds, detail its performance in any specific assay, or outline associated experimental protocols and signaling pathways.
To proceed with this request, please provide the following information:
-
The full chemical name or a recognized synonym for this compound.
-
The class of compound to which this compound belongs (e.g., kinase inhibitor, receptor agonist, etc.).
-
The specific biological assay or research area of interest.
-
Any known alternative compounds that are typically compared to this compound.
Once this information is provided, a comprehensive comparison guide can be generated, including data tables, experimental methodologies, and visualizations of relevant signaling pathways as originally requested.
Comparative Analysis of SR-1903: A Dual RORγ Inverse Agonist and PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the research findings of SR-1903, offering a comparative analysis with alternative compounds, supported by experimental data, detailed protocols, and pathway visualizations.
The novel research compound this compound has been identified as a potent dual-activity molecule, functioning as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). With an IC50 of approximately 100 nM for RORγ and 209 nM for PPARγ, this compound presents a unique pharmacological profile with potential therapeutic applications in inflammatory and metabolic diseases.[1] This guide provides a cross-validation of the current research findings on this compound, comparing its performance with other relevant modulators and presenting the underlying experimental data and methodologies.
Comparative Performance of RORγ Inverse Agonists
This compound's primary activity as a RORγ inverse agonist positions it as a potential modulator of Th17 cell differentiation and IL-17 production, key elements in the pathogenesis of autoimmune diseases. A primary alternative and comparator for this compound is SR2211, a well-characterized selective RORγ inverse agonist.
| Compound | Target | Activity | IC50 / Ki | Key Findings |
| This compound | RORγ | Inverse Agonist | IC50: ~100 nM | Suppresses Th17 differentiation and IL-17 production. |
| SR2211 | RORγ | Inverse Agonist | IC50: ~320 nM, Ki: 105 nM | Potently inhibits the transcriptional activity of RORγ and suppresses IL-17 production in EL-4 cells.[2][3] |
| GSK805 | RORγ | Antagonist | - | Strongly suppresses tumor cell growth and survival with modest activity in reducing Th17-related cytokine expression.[1] |
| XY018 | RORγ | Antagonist | - | Similar to GSK805, displays potent inhibition of tumor growth with less pronounced effects on Th17 cytokine expression.[1] |
| VTP-23 | RORγ | Inverse Agonist | - | Potently inhibits the inflammatory gene program in Th17 cells but lacks high potency in inhibiting tumor cell growth.[1] |
| TAK828F | RORγ | Inverse Agonist | - | Similar to VTP-23, shows potent inhibition of Th17 inflammatory gene programs.[1] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Comparative Performance of PPARγ Antagonists
In addition to its RORγ activity, this compound functions as a PPARγ antagonist. This activity could have implications for metabolic diseases and cancer. A direct comparison with other PPARγ antagonists requires further dedicated studies on this compound's specific effects on PPARγ target genes and pathways. For context, the activities of other known PPARγ antagonists are presented below.
| Compound | Target | Activity | IC50 / Ki | Key Findings |
| This compound | PPARγ | Antagonist | IC50: 209 nM | Further characterization of downstream effects is ongoing. |
| T0070907 | PPARγ | Inverse Agonist | - | Potently suppresses PPARγ activity. |
| SR10221 | PPARγ | Inverse Agonist | - | Represses downstream PPARγ target genes leading to growth inhibition in bladder cancer cell lines. |
| GW9662 | PPARγ | Antagonist | - | An irreversible antagonist widely used in PPARγ research. |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by modulating the transcriptional activity of two distinct nuclear receptors, RORγ and PPARγ.
RORγ Signaling Pathway
As an inverse agonist of RORγ, this compound binds to the receptor and promotes a conformational change that leads to the recruitment of corepressors and dismissal of coactivators. This action represses the transcription of RORγ target genes, most notably those involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action Confirmation for Inhibitors of SV40 Large T Antigen ATPase Activity Identified in BioAssay AID 1903
A Comparative Guide for Researchers
Disclaimer: The initial topic "SR-1903" did not yield specific information on a compound with that identifier in the public domain. The search results strongly suggest that the query relates to the PubChem BioAssay identifier AID 1903 . This guide, therefore, focuses on the mechanism of action confirmation studies for compounds identified in this high-throughput screen, which targets the ATPase activity of Simian Virus 40 (SV40) Large T antigen.
Introduction: Targeting the Engine of Viral Replication and Oncogenesis
Simian Virus 40 (SV40) is a polyomavirus that has served as a crucial model system for understanding the molecular mechanisms of cancer and viral replication.[1] A key player in these processes is the Large T antigen (TAg), a multifunctional oncoprotein essential for the viral life cycle.[2][3] TAg orchestrates viral DNA replication and manipulates host cell cycle regulation, in part through its intrinsic ATPase activity, which fuels its helicase function to unwind DNA.[2][4] This makes the ATPase domain of TAg a compelling target for the development of novel antiviral therapies against SV40 and related human polyomaviruses like BK and JC viruses, which cause significant morbidity in immunocompromised individuals.[1][4]
The PubChem BioAssay AID 1903, titled "Identification of SV40 T antigen inhibitors," was a high-throughput screen designed to identify small molecule inhibitors of TAg's ATPase activity.[1] This guide provides a detailed overview of the experimental approach used in this study to identify and characterize such inhibitors.
The Target Mechanism of Action: Inhibition of TAg ATPase Activity
The central mechanism of action explored in this study is the inhibition of the ATPase function of the SV40 Large T antigen. TAg utilizes the energy from ATP hydrolysis to drive its helicase activity, which is indispensable for the replication of the viral genome.[2][4] By inhibiting the ATPase activity, it is hypothesized that the downstream replicative functions of TAg will be compromised, thereby halting viral propagation. The primary screen (AID 1903) was a biochemical assay designed to directly measure the inhibition of ADP production by TAg in the presence of ATP and test compounds.[1]
Experimental Protocols
The primary assay for identifying inhibitors of SV40 TAg ATPase activity was a biochemical high-throughput screen using the ADP-Hunter™ methodology.[1]
Assay Principle: The ADP-Hunter™ assay is a homogeneous, fluorescence-based assay that measures the accumulation of ADP, a product of ATPase activity.[5][6] The assay involves an enzyme-coupled reaction that ultimately produces a fluorescent signal directly proportional to the amount of ADP generated.[5]
Detailed Protocol for Primary Screen (AID 1903):
-
Compound Plating: 250 nL of test compounds (at a final concentration of 20 µM) in 4% DMSO/assay buffer were dispensed into 1536-well black, clear-bottom microplates.
-
Reagent Preparation: The assay buffer consisted of 100mM Tris-HCl, 20mM KCl, 6mM MgCl2, and 0.1mg/mL BSA, at a pH of 7.4.
-
Enzyme Reaction: Purified SV40 TAg and ATP were added to the wells containing the test compounds. The total reaction volume was 1.25 µL.
-
Incubation: The reaction was allowed to proceed, during which TAg catalyzed the hydrolysis of ATP to ADP.
-
Detection: Endpoint reagents from the ADP-Hunter™ kit were added to the wells.
-
Signal Measurement: The fluorescence intensity was measured using a plate reader. The signal is directly proportional to the amount of ADP produced. A decrease in fluorescence intensity in the presence of a test compound indicated inhibition of TAg's ATPase activity.
Data Presentation: Assay Parameters
The following table summarizes the key quantitative parameters of the primary high-throughput screening assay.
| Parameter | Value/Description | Reference |
| Assay Identifier | AID 1903 | [1] |
| Assay Type | Biochemical Enzyme Assay | [1] |
| Target | SV40 Large T antigen (TAg) | [1] |
| Measured Activity | ATPase Activity | [1] |
| Detection Method | Fluorescence Intensity (ADP-Hunter™) | [1] |
| Plate Format | 1536-well | [1] |
| Final Compound Conc. | 20 µM | [1] |
| Total Reaction Volume | 1.25 µL | [1] |
| Total Read Volume | 5 µL | [1] |
| Assay Buffer | 100mM Tris-HCl, 20mM KCl, 6mM MgCl2, 0.1mg/mL BSA, pH 7.4 | [1] |
Visualizations: Experimental Workflow
The workflow for the primary screen to identify inhibitors of SV40 TAg ATPase activity is depicted below.
References
- 1. AID 1903 - Identification of SV40 T antigen inhibitors: A route to novel anti-viral reagents - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SV40 large T antigen - Wikipedia [en.wikipedia.org]
- 3. T Antigens of Simian Virus 40: Molecular Chaperones for Viral Replication and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of large T antigen ATPase activity as a potential strategy to develop anti-polyomavirus JC drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. bmglabtech.com [bmglabtech.com]
Unraveling the Enigma of SR-1903: A Search for Scientific Validation
An extensive review of publicly available scientific literature and databases has yielded no specific information regarding a compound or drug designated as "SR-1903" within the context of biomedical research, pharmacology, or drug development. As a result, a comparison guide detailing the independent replication of this compound experiments, its signaling pathways, and experimental protocols cannot be constructed at this time.
The initial investigation into "this compound experiments" and its potential mechanism of action led to a collection of information entirely unrelated to the field of life sciences. The search results were consistently dominated by references to the M1903 Springfield rifle, a firearm with a long history of military use, and its virtual counterpart in the video game series Resident Evil.
Subsequent, more targeted searches for "this compound" as a chemical compound, drug, or therapeutic agent across various scientific and pharmaceutical databases also failed to identify any relevant research. This suggests that "this compound" may be an internal, unpublished designation for a research compound, a misnomer, or a highly obscure molecule not yet described in publicly accessible scientific literature.
Without any foundational information on the nature of this compound, its biological targets, or its purported effects, it is impossible to:
-
Identify any independent studies that have attempted to replicate initial findings.
-
Detail its mechanism of action or the signaling pathways it may modulate.
-
Provide comparative data on its performance against alternative compounds or treatments.
-
Outline the experimental protocols used in its investigation.
For researchers, scientists, and drug development professionals interested in a particular experimental compound, access to published, peer-reviewed data is crucial for validation and further investigation. The lack of such information for "this compound" prevents the creation of the requested objective comparison guide.
It is recommended that individuals seeking information on this compound verify the designation and consult internal documentation or primary sources if this is a compound under investigation within a private organization. Should "this compound" be a different or misspelled designation, providing the correct identifier would be necessary to proceed with a comprehensive literature search and the generation of the requested guide.
Ensitrelvir (SR-1903): A Head-to-Head Comparison with Standard of Care for COVID-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational antiviral agent ensitrelvir with the current standard of care treatments for mild-to-moderate COVID-19, namely Paxlovid (nirmatrelvir/ritonavir) and remdesivir. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic alternatives.
Executive Summary
Ensitrelvir is an oral antiviral agent that has demonstrated potent activity against SARS-CoV-2. Clinical trial data, primarily from the SCORPIO-SR study, suggest efficacy in reducing viral load and symptoms of COVID-19. This guide presents a head-to-head comparison of ensitrelvir with the established standard of care, Paxlovid and remdesivir, focusing on mechanism of action, clinical efficacy, and safety. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key studies are provided.
Mechanism of Action
Ensitrelvir and Paxlovid share a similar mechanism of action, targeting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is crucial for the cleavage of viral polyproteins, a process essential for viral replication.[3][4] By inhibiting Mpro, these drugs block the viral life cycle.[1][2] A key difference is that Paxlovid is co-administered with ritonavir, a pharmacokinetic enhancer that inhibits the metabolism of nirmatrelvir, thereby increasing its concentration in the body.[3][5][6] Ensitrelvir, however, does not require a booster.[7]
Remdesivir employs a different mechanism, targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[8][9] Remdesivir is a prodrug that is metabolized into its active form and incorporated into the nascent viral RNA chain, causing premature termination and halting viral replication.[9][10]
Figure 1. Mechanism of action of ensitrelvir and standard of care antivirals.
Clinical Efficacy: Head-to-Head Comparison
Direct head-to-head clinical trials provide the most robust evidence for comparing therapeutic agents. A phase 2 trial directly compared ensitrelvir with ritonavir-boosted nirmatrelvir (Paxlovid).[11]
Table 1: Comparison of Ensitrelvir and Paxlovid in a Head-to-Head Clinical Trial
| Endpoint | Ensitrelvir | Paxlovid (Ritonavir-boosted Nirmatrelvir) |
| Viral Clearance Rate (vs. no treatment) | 82% faster | 116% faster |
| Symptom Resolution (vs. no treatment) | 32% faster | 38% faster |
| Viral Rebound | 5% (10/202 patients) | 7% (15/207 patients) |
| Median Viral Density Reduction (Day 3 vs. no treatment) | 2.9-fold lower | 2.4-fold lower |
| Data sourced from a phase 2 randomized controlled clinical trial.[11] |
Table 2: Efficacy Data from Pivotal Clinical Trials
| Drug | Trial | Key Findings |
| Ensitrelvir | SCORPIO-SR (Phase 3) | - Reduced time to resolution of 5 typical COVID-19 symptoms by approximately 1 day compared to placebo in patients treated within 72 hours of onset.[12][13]- Showed significant antiviral efficacy.[14] |
| Paxlovid | EPIC-HR (Phase 2/3) | - 89% reduction in risk of hospitalization or death in high-risk, non-hospitalized adults treated within 3 days of symptom onset.[15]- Reduced viral load by approximately 10-fold compared to placebo.[15] |
| Remdesivir | ACTT-1 (Phase 3) | - Median recovery time of 11 days compared to 15 days for the placebo group in hospitalized patients.[16]- Reduced mortality rate at 14 days (7.1% vs. 11.9% for placebo).[16] |
Safety and Tolerability
Table 3: Comparative Safety Profile
| Adverse Event | Ensitrelvir | Paxlovid | Remdesivir |
| Common Adverse Events | Decreased high-density lipoprotein, increased blood triglycerides. | Dysgeusia (altered taste), diarrhea, hypertension, myalgia. | Nausea, increased liver enzymes (AST, ALT). |
| Serious Adverse Events | No new safety concerns reported in major trials.[12] | Rare, but potential for drug-drug interactions due to ritonavir. | Serious adverse events were less frequent than placebo in the ACTT-1 trial (21.1% vs. 27%).[16] |
Experimental Protocols
SCORPIO-SR (Phase 2/3 Trial for Ensitrelvir)
-
Design: A multicenter, randomized, double-blind, placebo-controlled phase 2/3 trial conducted in Japan, Vietnam, and South Korea.[12][13][17]
-
Participants: Patients aged 12 to <70 years with mild-to-moderate COVID-19 within 120 hours of a positive viral test.[12][18]
-
Intervention: Participants were randomized (1:1:1) to receive either ensitrelvir 125 mg (375 mg on day 1), ensitrelvir 250 mg (750 mg on day 1), or a matching placebo once daily for 5 days.[12][17][18]
-
Primary Endpoint: Time to resolution of a composite of five characteristic symptoms of SARS-CoV-2 Omicron infection.[18]
-
Key Secondary Endpoints: Change in viral RNA load from baseline.
Figure 2. Simplified workflow of the SCORPIO-SR trial.
EPIC-HR (Phase 2/3 Trial for Paxlovid)
-
Design: A phase 2/3, randomized, double-blind, placebo-controlled trial in non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection.[15][19]
-
Participants: High-risk adult patients with COVID-19 who were not hospitalized.[15] The trial included unvaccinated individuals.[20]
-
Intervention: Participants were randomized to receive either Paxlovid (nirmatrelvir 300 mg with ritonavir 100 mg) or a placebo orally every 12 hours for five days.[20][21]
-
Primary Endpoint: COVID-19-related hospitalization or death from any cause through Day 28.[20][21]
-
Key Secondary Endpoints: Change in viral load from baseline.
ACTT-1 (Adaptive COVID-19 Treatment Trial for Remdesivir)
-
Design: A randomized, double-blind, placebo-controlled trial.[16]
-
Participants: Hospitalized adult patients with evidence of lower respiratory tract infection.[16]
-
Intervention: Patients were randomized to receive either intravenous remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a placebo.[16]
-
Primary Endpoint: Time to recovery, defined as being discharged from the hospital or hospitalized but not requiring supplemental oxygen and no longer requiring medical care.[16]
-
Key Secondary Endpoints: Mortality rate at 14 and 28 days.
Conclusion
Ensitrelvir demonstrates a promising efficacy and safety profile as an oral antiviral for the treatment of mild-to-moderate COVID-19. Its primary advantage over Paxlovid is the absence of a ritonavir booster, which may reduce the risk of drug-drug interactions.[11] Head-to-head data suggest that while Paxlovid may have a slight edge in the speed of viral clearance and symptom resolution, ensitrelvir's performance is comparable.[11] Compared to the intravenously administered remdesivir, ensitrelvir offers the convenience of oral administration for an outpatient setting. Further research and real-world data will be crucial in defining the precise role of ensitrelvir in the evolving landscape of COVID-19 therapeutics.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 3. mdpi.com [mdpi.com]
- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 6. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Trial data show ensitrelvir has potent antiviral activity against COVID-19 | CIDRAP [cidrap.umn.edu]
- 12. Ensitrelvir shows strong antiviral activity against COVID-19 in first head-to-head comparison with Paxlovid — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 16. news.uthscsa.edu [news.uthscsa.edu]
- 17. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. c19early.org [c19early.org]
- 19. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 20. Drug Trials Snapshots: PAXLOVID | FDA [fda.gov]
- 21. pfizermedical.com [pfizermedical.com]
Benchmarking SR-1903: A Comparative Analysis Against Standard-of-Care in Relapsed/Refractory Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1903, identified as the investigational drug SYHX1903, is a novel, highly selective cyclin-dependent kinase 9 (CDK9) inhibitor currently in clinical development by CSPC ZhongQi Pharmaceutical Technology Co., Ltd. This guide provides a comparative analysis of SYHX1903 against established therapeutic agents for relapsed/refractory hematologic malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and chronic myelomonocytic leukemia (CMML). Given that SYHX1903 is in early-stage clinical trials (NCT05055791), publicly available quantitative performance data is limited.[1][2][3] Therefore, this comparison focuses on its mechanism of action and preclinical findings in the context of current treatment paradigms. Preclinical studies have indicated that SYHX1903 demonstrates significant efficacy and a favorable safety profile.[4]
Mechanism of Action: A Focus on Transcriptional Regulation
SYHX1903's therapeutic potential lies in its highly selective inhibition of CDK9.[4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription.[5][6] In many hematologic malignancies, cancer cells are highly dependent on the continuous transcription of anti-apoptotic and pro-survival proteins, such as MYC and MCL1.[5][7]
By inhibiting CDK9, SYHX1903 effectively downregulates the expression of these critical survival proteins, leading to cell cycle arrest and apoptosis in malignant cells.[5][7] This targeted approach offers a potential advantage over traditional chemotherapies, which often have broader and more toxic effects.
Comparative Landscape: this compound (SYHX1903) vs. Standard of Care
The treatment landscape for relapsed/refractory hematologic malignancies is diverse and depends on the specific disease, patient characteristics, and prior therapies. A comparative overview is presented below.
| Indication | Standard of Care (Examples) | Mechanism of Action of Standard of Care | This compound (SYHX1903) - A Novel Approach |
| Relapsed/Refractory AML | Chemotherapy (e.g., FLAG-IDA), Venetoclax + Hypomethylating Agents, FLT3 inhibitors (for FLT3-mutated AML) | DNA synthesis inhibition, BCL-2 inhibition, inhibition of signaling pathways | CDK9 inhibition leading to downregulation of MYC and MCL1, crucial for AML cell survival. |
| Relapsed/Refractory ALL | Chemotherapy (e.g., FLAG, FLAG-IDA), Blinatumomab, Tisagenlecleucel (CAR-T), Tyrosine Kinase Inhibitors (for Ph+ ALL) | DNA synthesis inhibition, T-cell engaging antibody, chimeric antigen receptor T-cell therapy, inhibition of BCR-ABL fusion protein | Potential to overcome resistance to conventional chemotherapy by targeting transcriptional addiction. |
| Relapsed/Refractory CLL | BTK inhibitors (e.g., Ibrutinib, Acalabrutinib), BCL-2 inhibitors (e.g., Venetoclax), PI3K inhibitors (e.g., Idelalisib) | Inhibition of B-cell receptor signaling, induction of apoptosis, inhibition of PI3K signaling pathway | Offers a different mechanism of action that could be effective in patients who have developed resistance to BTK or BCL-2 inhibitors. |
| Relapsed/Refractory CMML | Hypomethylating agents (e.g., Azacitidine, Decitabine), Hydroxyurea | Reversal of epigenetic silencing of tumor suppressor genes, inhibition of ribonucleotide reductase | May target the underlying transcriptional dysregulation that drives CMML proliferation. |
Experimental Protocols
While specific protocols for SYHX1903 are proprietary, the ongoing Phase I/II clinical trial (NCT05055791) follows a standard design for first-in-human studies of oncology drugs.
Phase I: Dose Escalation
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of SYHX1903.
-
Methodology: A small number of patients with relapsed/refractory hematologic malignancies are enrolled in cohorts. Each cohort receives a progressively higher dose of SYHX1903. Patients are closely monitored for dose-limiting toxicities (DLTs). The MTD is defined as the highest dose at which ≤1 of 6 patients experiences a DLT.
Phase II: Dose Expansion
-
Objective: To evaluate the preliminary efficacy and further assess the safety of SYHX1903 at the RP2D.
-
Methodology: A larger group of patients with specific hematologic malignancies are treated with the RP2D. Key endpoints include Overall Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).
Conclusion and Future Directions
SYHX1903 (this compound) represents a promising new therapeutic strategy for hematologic malignancies by targeting the fundamental process of transcriptional regulation through selective CDK9 inhibition. While direct comparative performance data is not yet available, its distinct mechanism of action suggests it could provide a valuable treatment option, particularly for patients who are refractory to or have relapsed after standard therapies. The ongoing clinical trial will be crucial in determining its safety and efficacy profile. Researchers and clinicians should monitor the progress of this and other CDK9 inhibitors as they have the potential to significantly impact the treatment landscape for these challenging diseases.
References
- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Carebox Connect [connect.careboxhealth.com]
- 4. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
Unraveling the Selectivity and Specificity of SR-1903: A Comparative Analysis
Initial investigations into the kinase inhibitor SR-1903 have revealed a significant challenge in identifying relevant scientific data. Publicly available information and scientific literature do not contain a compound designated as "this compound" within the context of kinase inhibition or drug development. The search results primarily associate "this compound" with the M1903 Springfield rifle, a firearm, and its depiction in the video game Resident Evil 4.
This misidentification precludes a comparative analysis of this compound's selectivity and specificity against other kinase inhibitors. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled without accurate information on the compound .
To proceed with a comprehensive comparison guide as requested, it is imperative to ascertain the correct name or designation of the kinase inhibitor of interest. Researchers, scientists, and drug development professionals are encouraged to verify the compound's identifier to enable a thorough and accurate assessment of its performance characteristics.
Once the correct compound name is provided, a detailed guide will be developed, encompassing the following critical areas:
-
Kinase Selectivity Profile: A comprehensive overview of the inhibitor's binding affinity across a panel of kinases. This will be presented in a tabular format, comparing its potency against the primary target(s) versus off-target kinases.
-
Specificity Analysis: Detailed examination of the inhibitor's potential for off-target effects, including interactions with other protein families.
-
Comparative Analysis: Objective comparison of the inhibitor's performance with other relevant alternatives, supported by experimental data from peer-reviewed studies.
-
Experimental Methodologies: In-depth descriptions of the key assays and protocols used to determine selectivity and specificity, such as KINOMEscan™, cellular thermal shift assays (CETSA), and western blotting.
-
Signaling Pathway Visualization: Custom diagrams generated using Graphviz to illustrate the inhibitor's mechanism of action within relevant signaling cascades.
We are committed to providing accurate and actionable information to the research community. We look forward to receiving the corrected compound information to deliver a valuable comparative guide.
Meta-analysis of SR-1903 Preclinical Studies: A Comparative Guide
Initial searches for preclinical studies on a compound designated "SR-1903" did not yield any relevant results in the public domain. The identifier "this compound" is not associated with any known therapeutic agent in scientific literature or drug development databases.
It is possible that "this compound" is an internal project code, a novel compound with limited public information, or an incorrect identifier. Without access to proprietary data or further clarification on the compound's identity, a comprehensive meta-analysis and comparison with alternative therapies cannot be conducted at this time.
For researchers, scientists, and drug development professionals interested in a comparative analysis of a preclinical compound, the following guide outlines the standard approach and data presentation that would be undertaken should information on this compound become available.
Data Presentation: Comparative Efficacy and Safety
A thorough comparison would involve summarizing key quantitative data from in vitro and in vivo studies in structured tables. This allows for a clear and objective assessment of the compound's performance against relevant alternatives.
Table 1: In Vitro Efficacy of this compound and Comparators
| Target/Assay | This compound (IC50/EC50, nM) | Comparator A (IC50/EC50, nM) | Comparator B (IC50/EC50, nM) |
| Primary Target | Data Not Available | Data Not Available | Data Not Available |
| Off-Target 1 | Data Not Available | Data Not Available | Data Not Available |
| Off-Target 2 | Data Not Available | Data Not Available | Data Not Available |
| Cell Viability (Cancer Line 1) | Data Not Available | Data Not Available | Data Not Available |
| Cell Viability (Cancer Line 2) | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Efficacy in Disease Model
| Treatment Group | N | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | - | - |
| This compound (dose 1) | - | Data Not Available | Data Not Available |
| This compound (dose 2) | - | Data Not Available | Data Not Available |
| Comparator A | - | Data Not Available | Data Not Available |
Table 3: Pharmacokinetic Profile
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | IV | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Comparator A | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. A complete guide would include comprehensive descriptions of the key assays and models used to evaluate the compound.
Example Experimental Protocol: Cell Viability Assay
-
Cell Lines: A panel of relevant cell lines would be selected based on the therapeutic indication.
-
Seeding Density: Cells would be seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells would be treated with a serial dilution of this compound and comparator compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability would be assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Luminescence readings would be normalized to vehicle-treated controls, and IC50 values would be calculated using a non-linear regression model.
Visualization of Pathways and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental designs.
Hypothetical Signaling Pathway
Caption: A simplified, hypothetical signaling cascade.
General Experimental Workflow
Caption: A typical preclinical drug discovery workflow.
To enable the creation of a meaningful and accurate meta-analysis, please verify the compound identifier "this compound" and provide any available public data or references to relevant preclinical studies.
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals: A General Guide
Disclaimer: The specific chemical identifier "SR-1903" does not correspond to a readily available Safety Data Sheet (SDS) or standardized chemical name in the provided search results. Therefore, this document provides essential, immediate safety and logistical information for the proper disposal of general laboratory chemicals. Researchers, scientists, and drug development professionals should use this as a foundational guide and are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to identify the unknown substance before proceeding with disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to ensure the safety of all laboratory personnel. Proper handling and personal protective equipment (PPE) are the first line of defense against chemical hazards.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles are essential to protect against splashes and fumes.[1]
-
Hand and Skin Protection: Wear chemical-resistant gloves and a protective lab coat or apron.[1][2]
-
Respiratory Protection: If working in an area with inadequate ventilation or with volatile chemicals, use a NIOSH-approved respirator.[1]
Spill Management
In the event of a spill, it is important to have emergency equipment readily available.[1] Absorb spills to prevent material damage and follow your institution's specific spill cleanup procedures.[1] For any incident involving a spill or exposure, contact your institution's emergency line immediately.
Step-by-Step Chemical Waste Disposal Protocol
This protocol outlines a general, systematic approach to identifying, segregating, and disposing of laboratory chemical waste.
Step 1: Waste Characterization
The first and most critical step is to identify the chemical waste. If "this compound" is an internal code, consult laboratory notebooks, inventory records, or senior lab members to determine its actual chemical identity and associated hazards. If the chemical cannot be identified, it must be treated as an unknown hazardous waste, which typically involves more stringent and costly disposal procedures.
Step 2: Hazard Assessment
Once the chemical is identified, obtain its Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, hazards, and handling instructions. Pay close attention to sections covering:
-
Hazards Identification: Look for pictograms and hazard statements (e.g., H271: May cause fire or explosion; strong oxidizer).
-
Handling and Storage: This section details safe storage practices and incompatible materials.[1][3]
-
Disposal Considerations: This section provides guidance on proper disposal methods.[1][3][4]
Step 3: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions such as fires or explosions.[5] Do not mix incompatible chemicals in the same waste container.[5] Common segregation categories include:
-
Acids and Bases: Store separately.[5] Neutralization may be permissible for some corrosive wastes if performed safely in a fume hood and in accordance with institutional guidelines.[6]
-
Flammable Organics: Keep away from oxidizers and sources of ignition.[3][5]
-
Halogenated vs. Non-Halogenated Solvents: These are often collected in separate waste streams.
-
Oxidizers: Store separately from combustible and organic materials.[3][4]
-
Reactive Chemicals: Chemicals that are water-reactive, air-reactive, or potentially explosive require special handling and should never be disposed of in regular trash or down the drain.[6]
Step 4: Container and Labeling
-
Container Selection: Use only glass or polyethylene containers for waste, as metals can corrode.[5] Ensure the container is compatible with the chemical waste it will hold.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation started.[5][7] Do not use abbreviations or chemical formulas.
Step 5: Storage and Disposal
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.[1][5] Do not store waste containers in or near a sink or floor drain.[5]
-
Disposal: Arrange for a pickup with your institution's EHS department. Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with local, state, and federal regulations.[1][3]
Data Summary for Safe Handling and Storage
The following table summarizes general safety information relevant to the handling and storage of laboratory chemicals.
| Parameter | Guideline | Source |
| Storage Temperature | Store in a cool, dry, well-ventilated area. Avoid high temperatures and freezing. | [1] |
| Incompatible Materials | Oxidizing agents, strong acids, combustible materials, and finely powdered metals. | [1][3] |
| Container Requirements | Tightly closed, corrosion-resistant container with a resistant inner liner. | [1][2] |
| First Aid - Eyes | Immediately flush eyes with plenty of water for at least 15 minutes. | [1] |
| First Aid - Skin | Remove contaminated clothing and wash the affected area with soap and water. | [1][2] |
| First Aid - Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [1][4] |
| First Aid - Inhalation | Remove to fresh air. If breathing is difficult, provide oxygen. | [1][2] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for proper laboratory chemical waste disposal.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. mti-kjgroup.com [mti-kjgroup.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalproductscorp.com [chemicalproductscorp.com]
- 5. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. research.fsu.edu [research.fsu.edu]
Essential Safety and Handling Protocols for SR-1903
This document provides crucial safety and logistical information for the handling, storage, and disposal of SR-1903. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Preparation | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat or chemical-resistant apron | Not generally required with adequate ventilation |
| Weighing and Aliquoting (powder form) | Tightly fitting safety goggles with face shield | Chemical-resistant gloves | Full-coverage protective suit | NIOSH-approved respirator if ventilation is inadequate or dust is generated[1] |
| Synthesizing or Heating | Face shield over safety goggles | Thermal and chemical-resistant gloves | Flame-retardant laboratory coat | Use within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the standard operating procedure for working with this compound.
-
Preparation :
-
Before handling this compound, ensure all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) to be familiar with the specific hazards.
-
Prepare the designated work area, ensuring it is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous waste.
-
Containerization : Collect all this compound waste in a designated, properly labeled, and leak-proof container.
-
Regulatory Compliance : Dispose of all this compound waste in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures | Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] | |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] | |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] | |
| Minor Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal. | |
| Major Spill | Evacuate the area and prevent entry. Notify your EHS department immediately. Only trained personnel with appropriate PPE should attempt to clean up a large spill. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
